Gastrin I Rat
Description
Historical Context and Initial Academic Delineation of Gastrin Peptides
The journey to understanding gastrin began nearly 110 years ago with the discovery of a substance in the distal stomach that stimulates gastric acid secretion. nih.gov This led to the eventual isolation and characterization of the gastrin peptides.
Early research focused on extracting and purifying gastrin from various animal species to understand its chemical nature and physiological functions. A significant breakthrough was the development of techniques to obtain viable, isolated, and enriched populations of gastrin-producing cells (G-cells) from the rat stomach. nih.gov This involved sequential digestion of tissue samples from the pyloric antrum, an area rich in G-cells, with pronase, followed by mechanical agitation. nih.gov This method allowed for a significant enrichment of G-cells, paving the way for detailed in vitro studies. nih.gov Further purification was achieved through velocity sedimentation, which separated cells based on size, resulting in a 50-100 fold increase in the concentration of G-cells compared to their normal distribution in the gastric mucosa. nih.gov These isolated cells retained their viability, making them suitable for functional studies, including the stimulation of gastrin release using agents like dibutyryl cyclic-AMP and theophylline. nih.gov
The application of molecular biology techniques in the 1980s led to the cloning of the gastrin gene, providing further insights into its structure and regulation. physiology.org Studies on transgenic mice utilizing rat gastrin promoter constructs helped to delineate the tissue-specific expression of the gastrin gene. physiology.org For instance, a chimeric construct containing the rat gastrin promoter was found to direct expression specifically to antral G-cells. physiology.org
Gastrin exists in multiple molecular forms, primarily differing in the number of amino acid residues and post-translational modifications such as sulfation. The main forms in humans are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), both of which can be sulfated or unsulfated. nih.govwikipedia.org These different forms have broadly similar biological activities at the CCK2 receptor, although their circulating half-lives can vary. nih.gov
In rats, as in other mammals, gastrin is initially synthesized as a larger precursor molecule called preprogastrin. physiology.org This is then processed into progastrin and subsequently into various active forms. physiology.org During neonatal development in the rat, a distinct pattern of gastrin gene expression and peptide processing is observed. nih.gov In the fetal rat pancreas, which is the primary site of gastrin expression at this stage, the gastrin peptide is fully tyrosine-sulfated, a characteristic that makes it resemble its homolog, cholecystokinin (B1591339) (CCK). nih.gov This is in contrast to the antrum, the main site of gastrin production in adult rats, where sulfation is not as complete. nih.gov After birth, pancreatic gastrin expression rapidly declines. nih.gov
The following table summarizes the key characteristics of different gastrin forms:
| Feature | Gastrin-17 (Little Gastrin) | Gastrin-34 (Big Gastrin) | Fetal Rat Pancreatic Gastrin |
| Size | 17 amino acids | 34 amino acids | Varies |
| Primary Site of Production (Adult) | Antral G-cells | Antral G-cells | Antral G-cells |
| Sulfation | Can be sulfated or unsulfated | Can be sulfated or unsulfated | Fully tyrosine-sulfated |
| Key Characteristic | Major circulating form after a meal | Longer half-life in circulation | Resembles cholecystokinin (CCK) due to complete sulfation |
Significance of Gastrin I Rat as a Model Peptide in Physiological Research
The rat has been a widely used model organism in physiological research, and this compound has been instrumental in elucidating the mechanisms of gastric function. Studies using rat models have been crucial in understanding the regulation of gastrin secretion by various stimuli, including food components and changes in luminal pH. frontiersin.org For example, research on isolated rat antral glands has shown that capsaicin (B1668287) can stimulate gastrin secretion. frontiersin.org
Furthermore, rat models have been pivotal in investigating the physiological roles of other related peptides, such as gastrin-releasing peptide (GRP). pnas.org Studies involving the immunoneutralization of hypothalamic GRP in rats have provided evidence for its role in suppressing the release of growth hormone and prolactin. pnas.org The development of transgenic and knockout mice, often based on initial findings from rat studies, has further clarified the biological roles of different forms of gastrin. physiology.org
Classification and Phylogenetic Relationships within the Gastrin-Cholecystokinin Peptide Family
Gastrin and cholecystokinin (CCK) are members of a peptide family that share a common evolutionary origin and structural similarities. nih.govoup.com They are characterized by a common amidated C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, which is the bioactive site for both peptides. nih.gov
Current evidence suggests that CCK is the ancestral member of this family, having evolved in chordate ancestors. oup.comresearchgate.net Gastrin-like peptides, which separately regulate stomach functions, are believed to have evolved from an ancestral CCK gene through duplication. oup.comresearchgate.net This gene duplication event is thought to have occurred before or during the emergence of cartilaginous fish, approximately 350 to 400 million years ago. nih.gov
While CCK has been highly conserved throughout vertebrate evolution, gastrin has undergone more significant structural changes, particularly during the transition to mammals. nih.govoup.com The table below illustrates the phylogenetic relationship and key features of the gastrin/CCK family.
| Peptide Family | Ancestral Peptide | Key Evolutionary Event | Primary Function |
| Gastrin/Cholecystokinin | CCK-like peptide | Gene duplication around 350-400 million years ago | Regulation of digestion and other physiological processes |
The study of these peptides in a wide range of vertebrate species, from fish to mammals, continues to provide valuable insights into the evolution of digestive physiology. nih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98)/t48-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWNIPXZKAJHO-FKZYTOAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H128N22O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2126.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Gastrin I Rat
Genomic Organization and Transcriptional Regulation of the Gastrin Precursor Gene in Rats
The synthesis of Gastrin I begins with the transcription of the gastrin gene, a process governed by a sophisticated interplay of promoter elements and regulatory factors.
Promoter Elements and Regulatory Factors Influencing Expression
The promoter region of the rat gastrin gene contains several cis-regulatory elements that are essential for its expression. nih.govumich.edu Studies have identified a positive cis-regulatory element known as a CACC box, with the sequence CCCCACCCCA, located between -109 and -100 base pairs upstream of the transcription start site. nih.govcapes.gov.br This element is crucial for maximal transcription. nih.gov A 70-kDa CACC-binding protein has been identified that interacts with this site, and the binding of this protein is directly correlated with transcriptional activation. nih.govcapes.gov.br
In addition to the CACC box, the rat gastrin promoter also contains binding sites for the transcription factors Sp1 and AP2. nih.gov A response element located between -40 and -82 base pairs from the transcription initiation site houses these binding sites. nih.gov The transcription factors Sp1 and Sp3 have been shown to bind to a RAP1-like site within the rat gastrin promoter, which corresponds to the CACC box in the human gastrin promoter, and are involved in the transcriptional activation of the gastrin gene. umich.edu
The table below summarizes the key promoter elements and regulatory factors involved in rat gastrin gene expression.
| Promoter Element | Location (relative to transcription start) | Corresponding Regulatory Factor(s) | Function |
| CACC box | -109 to -100 bp | 70-kDa CACC-binding protein, Sp1, Sp3 | Positive regulation of transcription |
| Sp1 site | Within -40 to -82 bp | Sp1, Sp3 | Transcriptional activation |
| AP2 site | Within -40 to -82 bp | AP2 | Regulation of transcription |
Transcriptional Modulators and Signaling Pathways
The transcription of the rat gastrin gene is modulated by a variety of signaling pathways, including those mediated by protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK). physiology.orgnih.gov Gastrin itself can influence the transcription of genes through these pathways. For instance, gastrin stimulation can activate the rat histidine decarboxylase promoter primarily through a PKC-dependent signaling pathway. nih.gov
Furthermore, gastrin-induced transcription of the vesicular monoamine transporter 2 (VMAT2) gene in rat gastric epithelial cells is dependent on both the PKC and MAPK/extracellular signal-regulated kinase kinase (MEK) signaling pathways. nih.gov These pathways can converge on an AP2/SP1-binding protein. nih.gov The activation of the cholecystokinin (B1591339) B (CCKB) receptor by gastrin can trigger these intracellular signaling cascades. oup.com The interplay of transcription factors such as Sp1, CREB, and Egr-1 is crucial for the full gastrin-dependent transactivation of certain promoters. oup.com
Post-Translational Processing and Maturation of Pro-Gastrin to Gastrin I Rat
Following translation, the gastrin precursor, preprogastrin, undergoes a series of essential post-translational modifications to become the biologically active Gastrin I. This intricate process occurs as the peptide transits through the secretory pathway. atlasgeneticsoncology.org
Endoproteolytic Cleavage Pathways and Enzymes Involved (e.g., PC1/3, PC2)
The conversion of progastrin to its various forms, including Gastrin-34 (G34) and Gastrin-17 (G17), which is the primary form of Gastrin I, involves cleavage at specific pairs of basic amino acid residues. This cleavage is carried out by prohormone convertases (PCs), primarily PC1/3 and PC2. atlasgeneticsoncology.orgportlandpress.comnih.gov
PC1/3 is active early in the secretory pathway and is responsible for cleaving progastrin at arginine-arginine sequences to generate G34. atlasgeneticsoncology.orgportlandpress.com PC2, on the other hand, acts later in the mature secretory granules where the pH is more acidic, and it cleaves at lysine-lysine residues to convert G34 to G17. atlasgeneticsoncology.orgportlandpress.com Both PC1/3 and PC2 have been identified in rat antral G-cells. portlandpress.comnih.gov The coordinated action of these two enzymes is essential for the complete endoproteolytic processing of progastrin. portlandpress.comnih.gov
Amidation and Sulfation Modifications and Their Functional Implications
For full biological activity, gastrin must undergo C-terminal amidation. frontiersin.org This process is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). frontiersin.org The amidation step converts glycine-extended gastrin intermediates into their active, amidated forms. frontiersin.org
Another significant modification is the sulfation of a tyrosine residue, which distinguishes Gastrin II (sulfated) from Gastrin I (non-sulfated). frontiersin.org This sulfation event is not a prerequisite for binding to the CCK2 receptor but is thought to play a role in enhancing the endoproteolytic processing of progastrin and may influence protein-protein interactions and peptide sorting within the secretory pathway. atlasgeneticsoncology.orgfrontiersin.org
Peptide Sorting and Packaging within Secretory Granules
The proper sorting and packaging of progastrin and its processed forms into secretory granules are critical for their regulated secretion. nih.gov The sorting process relies on specific signals within the progastrin molecule itself. nih.gov Dibasic processing sites, which are recognized by the prohormone convertases, act as crucial sorting domains. nih.gov
In addition to the basic residues, an acidic, polyglutamate motif within the Gastrin-17 sequence acts synergistically with the dibasic sites to ensure efficient sorting into the regulated secretory pathway. nih.gov Truncation of the C-terminal region or mutations in the dibasic processing sites can lead to increased basal secretion, indicating a disruption in the regulated sorting process. nih.gov This precise sorting mechanism ensures that mature gastrin is stored in secretory granules and released in a controlled manner upon physiological stimulation.
Cellular and Subcellular Localization of this compound Synthesis
Mechanisms of Constitutive vs. Regulated Secretion
The release of gastrin from G-cells occurs through two primary pathways: regulated and constitutive secretion. nih.gov
Regulated Secretion: This is the principal pathway for gastrin release in response to physiological stimuli, most notably the presence of food in the stomach. oup.comanaspec.com The process is initiated by several factors:
Luminal Stimuli: The presence of amino acids, peptides, and calcium in the gastric lumen directly stimulates G-cells. physiology.orgwjgnet.comfrontiersin.org
Neural Stimulation: Vagal nerve stimulation, mediated by the release of gastrin-releasing peptide (GRP) and acetylcholine (B1216132), triggers gastrin secretion. nih.govoup.comphysiology.org
Gastric Distention: The physical stretching of the stomach wall also activates vagal pathways, leading to GRP release and subsequent gastrin secretion. nih.govoup.com
In the regulated pathway, progastrin is processed into its mature, biologically active forms, such as gastrin-17 (G17), within secretory granules. karger.comnih.gov These granules then move to the cell membrane and release their contents into the bloodstream via exocytosis upon stimulation. karger.com This release is a calcium-dependent process. lu.se
Constitutive Secretion: In addition to the regulated pathway, there is a continuous, low-level release of gastrin and its precursors that is not directly tied to immediate physiological stimuli. This is known as the constitutive secretory pathway. nih.gov This pathway is thought to be responsible for the presence of gastrin precursors, such as progastrin and glycine-extended gastrin, in the circulation. nih.gov While the majority of progastrin is processed in the regulated pathway, a smaller fraction is secreted constitutively. nih.gov The function of gastrin synthesized and secreted via this pathway from extra-antral sites is not fully understood but may play a role in local paracrine regulation of cell growth. nih.gov
The balance between these two pathways is crucial for maintaining normal digestive function. The regulated pathway ensures a rapid and robust response to food intake, facilitating digestion, while the constitutive pathway may contribute to the maintenance of mucosal integrity. nih.govnih.gov An imbalance, particularly an overstimulation of the regulated pathway, can lead to hypergastrinemia, a condition of elevated gastrin levels in the blood. nih.gov
Table 2: Comparison of Constitutive and Regulated Secretion of Gastrin I in Rats
| Feature | Regulated Secretion | Constitutive Secretion |
|---|---|---|
| Primary Trigger | Physiological stimuli (e.g., food, vagal stimulation) oup.comanaspec.com | Continuous, low-level release nih.gov |
| Secreted Products | Primarily mature, amidated gastrins (e.g., G17) nih.govnih.gov | Gastrin precursors (e.g., progastrin, Gly-gastrins) nih.gov |
| Cellular Mechanism | Storage in secretory granules followed by stimulus-induced exocytosis karger.com | Continuous transport and release without long-term storage nih.gov |
| Physiological Role | Stimulation of gastric acid secretion and mucosal growth in response to meals nih.gov | Potential role in local paracrine regulation and maintenance of cell populations nih.gov |
Structural Characteristics and Conformational Dynamics of Gastrin I Rat Relevant to Biological Function
Primary Sequence Analysis and Conservation across Rodent Species
Gastrin I is a peptide hormone that, in its "little gastrin" form (G-17), consists of 17 amino acids. The primary sequence of rat gastrin I is Pyr-Arg-Pro-Pro-Met-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. thno.orgoup.commdpi.com The N-terminus is marked by a pyroglutamyl (Pyr) residue, and the C-terminus is amidated, a modification crucial for its biological activity. mdpi.comnih.gov
When compared to other species, variations in the amino acid sequence are observed. For instance, rat gastrin I differs from human gastrin I at three amino acid positions. mdpi.com Analysis of rodent gastrins shows a high degree of conservation, particularly within the C-terminal region responsible for receptor binding and activation. A comparison between rat and mouse gastrin-34 (a longer form of gastrin) reveals a 94% sequence identity. nih.gov This high level of conservation underscores the evolutionary importance of the peptide's structure for its physiological function.
| Species | Amino Acid Sequence (G-17) | Source |
|---|---|---|
| Rat | Pyr-Arg-Pro-Pro-Met-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | thno.orgoup.commdpi.com |
| Human | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | uniprot.org |
| Mouse | (Deduced from G-34) ...Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | nih.govnih.gov |
Secondary and Tertiary Structural Elucidation through Spectroscopic and Computational Approaches
The three-dimensional structure of gastrin I in different environments has been investigated using various biophysical techniques, providing insight into its conformational flexibility.
Circular dichroism (CD) spectroscopy studies indicate that in aqueous solutions, gastrin peptides generally lack a defined secondary structure and exist as a random coil. frontiersin.org However, in membrane-mimicking environments, such as in the presence of trifluoroethanol or lipid micelles, they can adopt a more ordered conformation. thno.orgnih.gov Some studies propose the formation of a β-bend in the sequence Ala-Tyr-Gly-Trp, which may be critical for its biological activity. nih.gov More recent research using cryo-electron microscopy has suggested that upon binding to its receptor, gastrin-17 can form a β-hairpin structure. thno.org
Computational approaches, including molecular dynamics (MD) simulations, have been employed to explore the conformational landscape of gastrin fragments. nih.gov Energy optimization calculations on the C-terminal tetrapeptide have identified low-energy conformations with beta-structure characteristics. nih.gov Gaussian accelerated molecular dynamics (GaMD) simulations of the C-terminal pentapeptide have further elucidated its interaction with the cholecystokinin (B1591339) 2 receptor (CCK2R), highlighting how its conformation changes upon binding. nih.govpsu.edu These simulations show that the peptide is flexible in solution but adopts a specific, more rigid structure when interacting with its receptor. oup.comnih.gov
The biological activity of gastrin is primarily mediated through its interaction with the CCK2 receptor. nih.govnih.gov The binding and activation of this receptor are highly dependent on the conformation of the C-terminal region of gastrin. The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2, is recognized as the pharmacophore, or the minimal sequence required for receptor activation. nih.govmolecularcloud.org
Molecular modeling studies suggest that for effective receptor activation, the C-terminus of gastrin must penetrate deeply into the transmembrane domain of the CCK2R. nih.govpsu.edu The amide group at the C-terminal phenylalanine is indispensable for this process; its absence prevents the peptide from entering the binding pocket correctly and abolishes biological activity. nih.govnih.gov GaMD simulations have shown that the amidated C-terminus interacts with key residues within the receptor's binding pocket, inducing a conformational change in the receptor that leads to signal transduction. nih.govpsu.edu Alanine scanning mutagenesis studies have further identified specific amino acids in the extracellular loops of the CCK2R, such as His207, that are critical for high-affinity gastrin binding. nih.govpsu.edu
Gastrin undergoes several post-translational modifications that are critical for its structure and function.
C-terminal Amidation: As mentioned, the amidation of the C-terminal phenylalanine is a prerequisite for high-affinity binding to the CCK2R and, consequently, for its biological activity. nih.govnih.gov This modification neutralizes the negative charge of the terminal carboxyl group, which is thought to facilitate the peptide's entry into the hydrophobic binding pocket of the receptor. nih.gov
Tyrosine Sulfation: Gastrin I is the non-sulfated form. Its counterpart, Gastrin II, is sulfated at the tyrosine residue. oup.com Unlike with the related peptide cholecystokinin (CCK), where sulfation is critical for high-affinity binding to the CCK1 receptor, the sulfation of gastrin does not significantly alter its binding affinity or efficacy at the CCK2 receptor. nih.govpsu.edu However, sulfation may play a role in modulating the proteolytic processing of its precursor, progastrin. nih.gov
Phosphorylation: Progastrin can also be phosphorylated at a serine residue located near the C-terminal processing site. nih.gov Studies suggest that this phosphorylation may regulate the subsequent processing of progastrin, potentially influencing the production of the final, active amidated gastrin peptides.
Structure-Activity Relationships (SAR) of Gastrin I Rat and Synthetic Analogs
Structure-activity relationship (SAR) studies have been pivotal in understanding which parts of the gastrin peptide are essential for its function and in the design of synthetic analogs.
Extensive research has confirmed that the C-terminal tetrapeptide amide, -Trp-Met-Asp-Phe-NH2, constitutes the minimal sequence required for activating the CCK2 receptor. nih.govmolecularcloud.org This finding led to the development of Pentagastrin (B549294) , a synthetic pentapeptide analog that includes this core sequence and effectively mimics the acid-secreting effects of natural gastrin. molecularcloud.org While the tetrapeptide is sufficient for activity, studies on minigastrin analogs (shorter versions of gastrin) show that the N-terminal portion, while not essential for binding itself, can act as a spacer that properly orients the C-terminal pharmacophore for optimal receptor interaction. molecularcloud.org Truncating this N-terminal spacer region can lead to a significant loss in receptor affinity. molecularcloud.org
Modifying the amino acid sequence of gastrin has profound effects on its ability to bind to and activate the CCK2 receptor. Alanine scanning mutagenesis, a technique where individual amino acids are replaced by alanine, has been instrumental in mapping these interactions. nih.gov
For example, replacing key residues within the C-terminal tetrapeptide drastically reduces or abolishes activity. mdpi.com Conversely, substitutions outside this core region can sometimes be tolerated or even enhance affinity. A study of rat gastric mucosal receptors found that a synthetic analog, [Leu15]-Gastrin I (where the methionine at position 15 is replaced by leucine), is a potent competitor for the gastrin binding site. nih.gov
Systematic glycine (B1666218) scans and substitutions with spacers like polyethylene (B3416737) glycol (PEG) at the N-terminus of minigastrin analogs have shown that the specific amino acids in this region (d-Glu-Ala-Tyr-Gly) are not strictly required for high affinity, but the presence of a spacer of appropriate length is crucial. molecularcloud.org These studies highlight the modular nature of the gastrin peptide, with a distinct C-terminal binding and activation domain and an N-terminal domain that influences orientation and stability. thno.orgmolecularcloud.org
Table 2: Effect of Amino Acid Substitutions on Gastrin/CCK2R Interaction
| Analog/Mutant | Modification | Effect on Receptor Interaction | Source |
|---|---|---|---|
| [Leu15]-Gastrin I | Methionine at position 15 replaced by Leucine | Acts as a potent competitor, indicating high receptor affinity | nih.gov |
| CCKBR-H207F | Histidine at position 207 of the receptor replaced by Phenylalanine | Causes a 3044-fold reduced potency of CCK-8, indicating a critical role in ligand binding/activation | nih.gov |
| CCKBR-F120A | Phenylalanine at position 120 of the receptor replaced by Alanine | Causes a 440-fold reduction in ligand affinity/efficacy | nih.gov |
| Truncated Minigastrin Analog | Deletion of the N-terminal d-γ-Glu-Ala-Tyr sequence | Significant loss in CCK-2R affinity | molecularcloud.org |
| PEG-substituted Minigastrin | Replacement of N-terminal amino acids with a PEG spacer | Maintained high CCK-2R affinity but decreased in vitro stability | molecularcloud.org |
Development of Conformationally Restricted Analogs for Mechanistic Studies
The study of the relationship between the three-dimensional structure of rat gastrin I and its biological activity has been significantly advanced by the development of conformationally restricted analogs. These synthetic variants of the peptide are designed to have a more rigid structure than the native, flexible molecule. By observing how these structural constraints affect the peptide's ability to bind to its receptor and elicit a biological response, researchers can deduce the specific conformations that are crucial for its function.
Much of the research in this area has focused on modifying the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is known to be the minimal fragment of gastrin that retains biological activity. nih.gov These studies are critical for understanding the precise molecular interactions between gastrin and the cholecystokinin-B (CCK-B)/gastrin receptor, which mediates the physiological effects of the hormone, such as the stimulation of gastric acid secretion. nih.gov
One approach to creating conformationally restricted analogs has been the synthesis of pseudo-peptides. In these molecules, a peptide bond is replaced with a different chemical linkage. For example, researchers have synthesized analogs of the C-terminal tetrapeptide of gastrin where a peptide bond was substituted with a CH2-NH group. nih.gov The biological activity of these pseudo-peptides was then tested on acid secretion in anesthetized rats. nih.gov
The results of these studies have provided valuable insights into the importance of the peptide backbone in the mechanism of action of gastrin. For instance, one pseudo-peptide analog, (tert-butyloxycarbonyl)-L-tryptophyl-L-leucyl-psi (CH2-NH)-L-aspartyl-L-phenylalanine amide, was found to act as a gastrin antagonist, inhibiting gastrin-induced acid secretion. nih.gov This suggests that the conformation adopted by this analog, while allowing it to bind to the gastrin receptor, prevents the receptor's activation. Another analog, with the modification at a different position, retained its ability to stimulate acid secretion, indicating that not all parts of the peptide backbone are equally critical for maintaining an active conformation. nih.gov
The binding affinities of various gastrin analogs to receptors on rat oxyntic gland mucosa have also been systematically evaluated. nih.gov These studies have confirmed that the C-terminal amide group is essential for high-affinity binding. An analog lacking the amide on the C-terminal phenylalanine showed significantly reduced binding. nih.gov Furthermore, the length of the peptide chain influences binding affinity, with the heptapeptide (B1575542) and decapeptide fragments of gastrin showing potency comparable to the full-length G-17 molecule. nih.gov
These findings from studies on C-terminal analogs and their effects in rat models have been instrumental in building a more detailed picture of the structural requirements for gastrin's biological activity. By systematically altering the peptide's structure and observing the functional consequences, scientists can map the key interactions between the hormone and its receptor, paving the way for the rational design of new therapeutic agents that can modulate gastrin signaling.
Interactive Data Table: Biological Activity of Gastrin Analogs in Rats
| Analog | Modification | Effect on Gastrin-Induced Acid Secretion in Rats | Reference |
| (t-Boc)-Trp-Leu-Asp-Phe-NH2 (Tetragastrin) | C-terminal tetrapeptide of gastrin | Stimulates acid secretion | nih.gov |
| (t-Boc)-Trp-ψ(CH2-NH)-Leu-Asp-Phe-NH2 | Pseudo-peptide bond between Trp and Leu | Stimulates acid secretion | nih.gov |
| (t-Boc)-Trp-Leu-ψ(CH2-NH)-Asp-Phe-NH2 | Pseudo-peptide bond between Leu and Asp | Antagonizes gastrin action | nih.gov |
| (t-Boc)-Trp-Leu-Asp-ψ(CH2-NH)-Phe-NH2 | Pseudo-peptide bond between Asp and Phe | Inhibits gastrin-induced acid secretion (lower potency) | nih.gov |
| G-17 (des-amide) | Removal of C-terminal amide | Greatly reduced binding to rat gastrin receptors | nih.gov |
Receptor Interactions and Signal Transduction Mechanisms of Gastrin I Rat
Identification and Characterization of Gastrin I Rat Receptors (e.g., Cholecystokinin (B1591339) 2 Receptor, CCK2R/CCKBR)
This compound primarily exerts its effects by binding to the cholecystokinin 2 receptor (CCK2R), also known as the cholecystokinin B receptor (CCKBR). psu.eduoup.com This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. mybiosource.comatlasgeneticsoncology.org The CCK2R binds both gastrin and cholecystokinin (CCK) with similarly high affinity. oup.comsci-hub.se This is in contrast to the CCK1 receptor (CCK1R), which shows a significantly higher affinity for sulfated CCK over gastrin. psu.edu
The CCK2R is expressed in various tissues, including the gastric mucosa, where it plays a crucial role in regulating gastric acid secretion. physiology.org In the rat brain, high concentrations of gastrin-releasing peptide (GRP) receptors, which are distinct from CCK2R but share some functional similarities, are found in the hippocampus, cortex, and striatum. nih.gov While GRP and gastrin are different peptides, this highlights the presence of related receptor systems in the rat central nervous system. The protein nature of the gastrin receptor has been confirmed by studies showing that trypsin treatment abolishes specific binding of gastrin to rat gastric mucosal membrane preparations. nih.gov
Receptor Binding Kinetics and Affinity Studies in Rat Models and Cell Lines
Studies on rat gastric mucosal membrane preparations have revealed a single class of high-affinity binding sites for gastrin. nih.gov Scatchard plot analysis indicated a dissociation constant (Kd) of approximately 0.36 nM. nih.gov In another study using homogenates from the oxyntic area of the rat stomach, a Kd of 0.8 nM was determined. capes.gov.br
The rat pancreatic acinar cell line, AR42J, which endogenously expresses CCK2R, has been a valuable model for studying gastrin receptor binding. physiology.orggla.ac.uk In this cell line, a high-affinity gastrin/CCKB receptor has been characterized with a dissociation constant of 0.3 nM and a maximal binding capacity of 24 fmols/10^6 cells. gla.ac.uk Competition assays on A431-CCK2R cells, a cell line engineered to express the CCK2R, confirmed a high binding affinity for a gastrin analog with a half-maximal inhibitory concentration (IC50) of 0.69 ± 0.09 nM, which is comparable to the reference compound pentagastrin (B549294) (IC50: 0.76 ± 0.11 nM). mdpi.com
The binding of gastrin to its receptor is a reversible process and is influenced by temperature, with a decrease in both the rate and amount of dissociation observed at 0°C compared to 30°C. nih.gov
Table 1: Binding Affinity of Gastrin and its Analogs to Rat CCK2R
Pharmacological Profile of this compound at its Cognate Receptors
The pharmacological profile of Gastrin I at the CCK2R is characterized by its high affinity, shared with CCK. sci-hub.se The essential bioactive unit of gastrin is its C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2). frontiersin.org
Several non-peptide antagonists have been developed to probe the function of the CCK2R. In isolated rat stomach ECL cells, various CCK2R antagonists have been shown to inhibit gastrin-evoked pancreastatin (B1591218) secretion in a dose-dependent manner. nih.gov For instance, YM022, YF476, and AG041R exhibited IC50 values of 0.5, 2.7, and 2.2 nM, respectively. nih.gov These antagonists, such as YM022 and YF476, act in a competitive manner. nih.gov The CCK1 receptor antagonist, devazepide, was found to be a poor antagonist at the CCK2 receptor, highlighting the selectivity of these compounds. nih.gov
In AR42J cells, the CCK-B/gastrin receptor ligand CI-988 has shown both agonist and antagonist activities depending on the cell cycle synchronization, suggesting that post-receptor signaling events can modulate the pharmacological response. nih.gov
Table 2: Pharmacological Profile of CCK2R Antagonists in Rat ECL Cells
Downstream Intracellular Signaling Cascades Activated by this compound
Upon binding of Gastrin I to the CCK2R, a conformational change in the receptor initiates a cascade of intracellular signaling events, ultimately leading to the cellular response.
G-Protein Coupling and Activation of Adenylyl Cyclase/Phospholipase C Pathways
The CCK2R is primarily coupled to Gq and Gα12/13 proteins. nih.govnih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC). nih.govresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netannualreviews.org In contrast to the CCK1R, the CCK2R does not typically couple to Gs proteins to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels. nih.gov In fact, in some models like cholangiocytes, gastrin has been shown to inhibit cAMP synthesis. nih.gov
Activation of Protein Kinase Pathways (e.g., MAPK, PKC, PI3K/Akt)
The signaling cascade initiated by Gastrin I-CCK2R interaction prominently involves the activation of several protein kinase pathways.
Protein Kinase C (PKC): The generation of DAG by PLC leads to the activation of PKC. nih.govresearchgate.net This has been demonstrated in various cell types, where gastrin-induced effects are often sensitive to PKC inhibitors. physiology.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK): Gastrin stimulation of the CCK2R activates the MAPK pathway, including ERK (extracellular signal-regulated kinase). nih.govpnas.org This activation can occur through both PKC-dependent and -independent mechanisms. physiology.org In some contexts, gastrin can activate p38 MAPK via a PKC/Src-dependent pathway. nih.gov
Phosphatidylinositol 3-Kinase (PI3K)/Akt: The PI3K/Akt pathway is another critical downstream target of Gastrin I signaling. nih.govuniprot.org Activation of this pathway is involved in mediating the proliferative effects of gastrin. nih.gov Studies have shown that gastrin activates PI3K, leading to the phosphorylation and activation of Akt. pnas.orguniprot.org
These kinase cascades play a crucial role in transmitting the mitogenic signals of gastrin from the cell surface to the nucleus, influencing gene expression and cell cycle progression. sci-hub.se
Regulation of Intracellular Calcium Dynamics
A hallmark of Gastrin I signaling through the CCK2R is the mobilization of intracellular calcium ([Ca2+]i). physiology.orgmdpi.com The IP3 generated by PLC binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. researchgate.netannualreviews.org This leads to a rapid and transient increase in [Ca2+]i. researchgate.net In addition to release from intracellular stores, gastrin can also stimulate transmembrane calcium flux from the extracellular space. physiology.orgnih.gov This influx can be inhibited by calcium channel blockers. physiology.orgnih.gov
In some cell types, gastrin has been shown to induce sustained calcium oscillations, which have been linked to cell proliferation. annualreviews.org The regulation of intracellular calcium is a critical component of gastrin-induced cellular responses, including histamine (B1213489) release from ECL cells. physiology.orgnih.gov
Transcriptional and Translational Regulation of Target Genes by this compound Signaling
The binding of gastrin to its primary receptor, the cholecystokinin 2 (CCK2) receptor, initiates a cascade of intracellular events that culminate in the altered expression of specific target genes. physiology.organnualreviews.org This regulation is crucial for mediating gastrin's physiological effects, such as cell proliferation and tissue growth. physiology.org The signaling pathways activated by gastrin converge on the nucleus, where they modulate the activity of various transcription factors, thereby controlling the rate of gene transcription.
A key target of gastrin signaling is the family of early response genes, such as c-fos. physiology.org In the rat pancreatic acinar cell line AR42J, gastrin has been shown to induce c-fos expression through its interaction with the CCK2 receptor. physiology.org This induction is mediated by the serum response element (SRE) located in the c-fos promoter. physiology.org The essential role of the C-terminal tetrapeptide of gastrin-17 in this process has been demonstrated; alanine-substitution of these amino acids leads to a significant reduction in receptor activation and subsequent c-fos induction. nih.gov
Another well-documented target of gastrin-mediated transcriptional regulation in the rat stomach is the Reg-1 gene, which codes for a secreted lectin-like protein. researchgate.net In gastric cancer cells, gastrin stimulates Reg-1 expression via a pathway involving Protein Kinase C (PKC) and the RhoA GTPase. researchgate.net A specific C-rich element within the rat Reg-1 promoter is essential for this response. researchgate.net Studies have identified the transcription factors Sp1 and Sp3 as proteins that bind to this critical promoter region, suggesting their involvement in mediating gastrin's effect on Reg-1 transcription. researchgate.net
Table 1: Target Genes Regulated by this compound Signaling
| Target Gene | Mediating Transcription Factors/Elements | Key Signaling Molecules | Cellular Context (Rat Model) | Outcome of Regulation | Reference |
|---|---|---|---|---|---|
| c-fos | Serum Response Element (SRE) | CCK2 Receptor | Pancreatic Acinar Cells (AR42J) | Gene expression induction | physiology.orgnih.gov |
| Reg-1 | Sp1, Sp3, C-rich promoter element | PKC, RhoA | Gastric Enterochromaffin-like Cells | Gene expression stimulation | researchgate.net |
| Amylase | Not specified | Not specified | Pancreas (Aging Rat) | mRNA levels reduced | nih.gov |
| Trypsin | Not specified | Not specified | Pancreas (Aging Rat) | mRNA levels reduced | nih.gov |
| PAI-2 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |
| IL-8 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |
| COX-2 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |
Cross-Talk with Other Peptide Hormone and Neurotransmitter Signaling Systems
The physiological actions of gastrin in the rat are not executed in isolation but are part of a complex network of interactions involving other hormones and neurotransmitters. This cross-talk ensures a tightly regulated control of gastrointestinal function.
A primary interaction occurs with the histamine signaling system. annualreviews.org Gastrin stimulates the secretion of hydrochloric acid from parietal cells both directly and indirectly. nih.gov The indirect pathway involves gastrin stimulating enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells to induce acid production. annualreviews.orgnih.gov
Gastrin signaling is also intricately linked with somatostatin (B550006), which functions as a key paracrine inhibitor. cambridge.org Gastrin stimulates gastric D cells to release somatostatin. annualreviews.org Somatostatin, in turn, provides negative feedback by inhibiting gastrin release from G cells, thereby preventing acid hypersecretion. cambridge.orgwjgnet.comexlibrisgroup.com This reciprocal regulation is a cornerstone of gastric acid homeostasis. wjgnet.com
The signaling pathways of gastrin and cholecystokinin (CCK) are closely related, as both peptides can bind to the CCK2 receptor, although CCK binds with high affinity to the CCK1 receptor as well. cambridge.orgguidetopharmacology.org CCK, primarily released from the small intestine in response to nutrients, can inhibit gastrin secretion and gastric acid secretion, often through the activation of vagal afferent fibers. nih.gov
Neurotransmitters released from the autonomic nervous system also modulate gastrin's effects. Vagal nerve stimulation is a primary trigger for the release of gastrin. nih.gov This neural input is often mediated by the release of gastrin-releasing peptide (GRP) from enteric neurons, which directly stimulates G cells. nih.govfrontiersin.org Conversely, hormones like Glucagon-Like Peptide-1 (GLP-1) can retard gastric emptying, an effect that is dependent on intact vagal function, highlighting the integration of hormonal and neural signaling pathways. nih.gov The central nervous system, particularly the nucleus of the solitary tract (NTS) and the area postrema, integrates a wide array of peripheral signals from hormones including CCK, ghrelin, and leptin, which then modulate autonomic outflow to the gastrointestinal tract, influencing processes regulated by gastrin. frontiersin.orgfrontiersin.org
Table 2: Cross-Talk Between this compound and Other Signaling Systems
| Interacting Molecule | Source | Nature of Interaction with Gastrin System | Functional Consequence | Reference |
|---|---|---|---|---|
| Histamine | Enterochromaffin-like (ECL) cells | Gastrin stimulates its release. | Mediates indirect stimulation of gastric acid secretion. | annualreviews.orgnih.gov |
| Somatostatin | Gastric D cells | Gastrin stimulates its release; Somatostatin inhibits gastrin release. | Negative feedback loop controlling gastric acid secretion. | annualreviews.orgcambridge.orgwjgnet.com |
| Cholecystokinin (CCK) | Intestinal I cells | Shares CCK2 receptor; inhibits gastrin secretion. | Modulation of gastric acid secretion and motility. | cambridge.orgnih.gov |
| Gastrin-Releasing Peptide (GRP) | Enteric neurons | Stimulates gastrin release from G cells. | Neural stimulation of gastrin secretion. | nih.govfrontiersin.org |
| Vagal Nerve (Acetylcholine) | Parasympathetic nervous system | Stimulates gastrin release. | Primary neural pathway for gastrin secretion. | nih.gov |
| Glucagon-Like Peptide-1 (GLP-1) | Intestinal L cells | Interacts with vagal pathways that influence gastric function. | Retards gastric emptying. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alanine |
| Amylase |
| AP-1 |
| beta-catenin |
| Cholecystokinin (CCK) |
| Cholecystokinin 2 (CCK2) receptor |
| Cyclooxygenase-2 (COX-2) |
| c-fos |
| This compound |
| Gastrin-releasing peptide (GRP) |
| Glucagon-Like Peptide-1 (GLP-1) |
| Histamine |
| Interleukin-8 (IL-8) |
| NF-κB |
| PAI-2 |
| Plasminogen Activator Inhibitor-2 (PAI-2) |
| Protein Kinase C (PKC) |
| Raf |
| Ras |
| Reg-1 |
| RhoA |
| Somatostatin |
| Sp1 |
| Sp3 |
| TCF4 |
Physiological Roles and Functional Modulation by Gastrin I Rat in Animal Models and Cellular Systems
Role in Gastric Acid Secretion Regulation in Rodents
Gastrin is a primary hormonal regulator of gastric acid secretion. physiology.org In rats, this regulation is a complex interplay of direct and indirect actions on the acid-producing parietal cells, as well as interactions with other key regulatory molecules.
Direct Effects on Parietal Cells and Indirect Effects via Histamine (B1213489) Release
Gastrin I Rat stimulates gastric acid secretion through two main pathways. The direct pathway involves Gastrin binding to cholecystokinin (B1591339) B (CCKB) receptors on the surface of parietal cells. nih.gov This binding event triggers an intracellular signaling cascade, specifically the phospholipase C - diacylglycerol + inositol (B14025) trisphosphate - calcium - protein kinase C pathway, which ultimately leads to increased expression and activity of the H+/K+ ATPase (proton pump) on the luminal membrane of the parietal cell, resulting in hydrogen ion secretion into the stomach. nih.govcapes.gov.br
However, the indirect pathway, mediated by histamine, is considered to be of greater physiological significance. bioline.org.brphysiology.org Gastrin stimulates enterochromaffin-like (ECL) cells, which are also located in the gastric fundus, to synthesize and release histamine. jpp.krakow.plnottingham.ac.ukjpp.krakow.pl This is achieved through Gastrin's interaction with CCK2 receptors on the ECL cell membrane. nottingham.ac.uk The released histamine then acts in a paracrine fashion, diffusing to nearby parietal cells and binding to their H2 receptors. nottingham.ac.uk This activation of H2 receptors stimulates the adenylate cyclase-cAMP second messenger system, a potent pathway for inducing gastric acid secretion. capes.gov.brjpp.krakow.pl Studies in rats have shown that after gastrin stimulation, histamine concentrations are higher in the stomach tissue than in the blood, highlighting the importance of this local paracrine signaling. nottingham.ac.uk The central role of histamine is further underscored by the potent inhibitory effect of H2 receptor antagonists on acid secretion. physiology.org
Interaction with Other Regulators of Acid Secretion (e.g., Acetylcholine (B1216132), Histamine, Somatostatin)
The regulation of gastric acid secretion by this compound does not occur in isolation but involves a complex interplay with other key regulators, including acetylcholine, histamine, and somatostatin (B550006).
Acetylcholine (ACh): Released from vagal efferent neurons and enteric nervous system neurons, ACh stimulates gastric acid secretion both directly and indirectly. jpp.krakow.plnottingham.ac.uk It directly stimulates parietal cells via M3 muscarinic receptors, leading to an increase in intracellular calcium. jpp.krakow.pl ACh also stimulates G-cells to release gastrin and ECL cells to release histamine, further amplifying the acid secretory response. jpp.krakow.plnottingham.ac.uk There is a strong potentiation between the effects of histamine and acetylcholine, reflecting interactions between their distinct signaling pathways. capes.gov.br In anesthetized rats, studies have shown that a cholinergic component accounts for approximately 20% of peptone-stimulated acid output. physiology.orgnih.gov
Histamine: As previously discussed, histamine is a major player in gastrin-stimulated acid secretion. Gastrin's primary indirect effect is through the release of histamine from ECL cells. bioline.org.brjpp.krakow.plnottingham.ac.uk This relationship is so crucial that gastrin receptor blockade in rats has been shown to reduce histamine concentration, confirming that gastrin is a key driver of histamine secretion. nottingham.ac.uk The potentiation between gastrin and histamine is a cornerstone of gastric acid regulation. capes.gov.br
Somatostatin: Secreted by D-cells in both the antrum and the oxyntic mucosa, somatostatin acts as a potent inhibitor of gastric acid secretion. jpp.krakow.plnottingham.ac.uk It exerts its effects through multiple mechanisms. Directly, it inhibits parietal cells. jpp.krakow.pl Indirectly, and perhaps more importantly, it inhibits the release of histamine from ECL cells and gastrin from G-cells. jpp.krakow.plnottingham.ac.uk In the antrum, somatostatin provides a tonic inhibitory control over gastrin secretion. jpp.krakow.pl Conversely, factors that inhibit somatostatin release, such as cholinergic stimulation during the cephalic phase of digestion, lead to increased gastrin release and consequently, greater acid secretion. jpp.krakow.pl Studies in rats with pharmacologically reduced acid secretion have demonstrated a reciprocal relationship, with increased gastrin levels and a corresponding decrease in somatostatin-containing cells and tissue content of the peptide. karger.com
Influence on Gastric Mucosal Growth and Integrity in Rat Models
Beyond its role in acid secretion, this compound exerts significant trophic, or growth-promoting, effects on the gastric mucosa, contributing to its structural integrity and ability to repair itself. physiology.orgbioline.org.br
Effects on Cell Proliferation and Apoptosis in Gastric Epithelium
Gastrin is a well-established stimulant of gastric mucosal cell proliferation. nih.govwjgnet.com In rat models, hypergastrinemia, whether induced by pharmacological agents like proton pump inhibitors or through surgical procedures, leads to an increase in the thickness of the oxyntic mucosa and a rise in the number of both parietal and ECL cells. physiology.orgkarger.com Studies using bromodeoxyuridine (BrdU) labeling in rats have demonstrated that endogenous gastrin is crucial for the proliferative response of the oxyntic mucosa to feeding. nih.gov Immunoneutralization of gastrin with a specific monoclonal antibody significantly reduced the number of labeled proliferating cells in the gastric mucosa of refed rats. nih.gov
Role in Mucosal Repair and Adaptation Mechanisms
Gastrin plays a vital role in the healing and adaptive processes of the gastric mucosa following injury. Administration of gastrin analogs has been shown to protect rats against gastric damage induced by agents like ethanol. emerald.com This protective effect is, in part, mediated by the upregulation of cyclooxygenase-2 (COX-2) and subsequent synthesis of protective prostaglandins (B1171923) like PGE2. nih.govphysiology.org Studies have demonstrated that gastrin enhances gastric mucosal integrity through a COX-2-dependent mechanism, which is partially mediated by heparin-binding epidermal growth factor-like growth factor (HB-EGF). nih.govphysiology.org
In models of gastric ulcer healing in rats, such as the cryoulcer model, CCK-B/gastrin receptors are specifically expressed at the regenerative ulcer margin. jci.org The expression of these receptors correlates with the proliferative activity of the healing mucosa. jci.org Treatments that induce hypergastrinemia, like omeprazole (B731) or exogenous gastrin-17 administration, have been shown to accelerate ulcer healing and increase cell proliferation in the ulcer margin, an effect that can be reversed by a CCK-B/gastrin receptor antagonist. jci.orgresearchgate.net This indicates that gastrin, acting through its receptor, enhances the trophic responses necessary for effective wound healing in the rat gastric mucosa. jci.org
Effects on Pancreatic Exocrine and Endocrine Functions in Rats
The influence of this compound extends to the pancreas, affecting both its exocrine and endocrine components, although the findings from various studies present a complex picture.
Studies investigating the effects of endogenous hypergastrinemia (induced by antral exclusion) and hypogastrinemia (induced by antral resection) in rats have yielded interesting results. ujms.netujms.net In both hyper- and hypogastrinemic conditions, the total weight of the pancreas was observed to increase due to hypertrophy of the exocrine cells. ujms.netujms.net This finding seems to contradict the hypothesis that antral gastrin has a direct trophic influence on the exocrine pancreas. ujms.netujms.net
Regarding the endocrine pancreas, the same studies found that the volume and total weight of the pancreatic islets were decreased in both experimental groups. ujms.netujms.net While there was no significant difference in the numbers of A-cells (glucagon-producing), D-cells (somatostatin-producing), and PP-cells (pancreatic polypeptide-producing), the number of insulin-producing B-cells was notably reduced in the hypogastrinemic rats. ujms.netujms.net However, there were also signs of increased B-cell activity, which might have led to an underestimation of their actual numbers. ujms.netujms.net
Conversely, other research suggests a more direct role for gastrin in pancreatic regeneration and function, particularly under conditions of pancreatic stress or injury. In a study on rats that had undergone a 95% pancreatectomy, gastrin treatment was shown to stimulate β-cell regeneration, leading to an increased β-cell mass and improved glucose tolerance. oup.com This regenerative effect was attributed to both enhanced β-cell neogenesis (formation of new β-cells) and increased replication of existing β-cells. oup.com Gastrin treatment also increased the replication of ductal and acinar cells in the pancreatic remnants. oup.com These findings suggest that while gastrin may not be a primary trophic factor for the normal adult rat pancreas, it can become a significant factor in promoting tissue remodeling and regeneration when the pancreas is damaged. oup.com
Studies on neonatal rats have explored the hypothesis that gastrin might substitute for cholecystokinin (CCK), a related peptide that is less abundant at birth, in promoting pancreatic exocrine secretion and growth. nih.gov However, research indicates that gastrin has very weak effects on neonatal pancreatic exocrine secretion and is not essential for the growth and maturation of the neonatal pancreas. nih.gov
Regulation of Enzyme Secretion and Pancreatic Growth
Gastrin I, a peptide hormone, plays a role in the regulation of pancreatic function, although its precise impact on enzyme secretion and growth is a subject of ongoing research with some conflicting findings. In rats, gastrin has been shown to stimulate pancreatic acinar cells to secrete digestive enzymes. colostate.edu This effect is similar to that of cholecystokinin (CCK), another gastrointestinal hormone. colostate.edu The stimulation of enzyme secretion is a crucial part of the digestive process, ensuring that enzymes are available to break down food components in the small intestine. colostate.edu
The trophic, or growth-promoting, effects of gastrin on the rat pancreas are less clear. Some studies suggest that gastrin does not stimulate the growth of the rat pancreas. tandfonline.com For instance, experiments involving the continuous infusion of human Leu15-gastrin-17 in rats did not result in an increase in pancreatic weight or DNA content. tandfonline.com Similarly, inducing high levels of gastrin in the blood through medication (omeprazole) or surgical procedures that reduce stomach acid (fundectomy) did not consistently lead to pancreatic growth. tandfonline.com In contrast, another study using transgenic mice that express the rat gastrin receptor in their exocrine pancreas found that these animals had significantly larger pancreas-to-body weight ratios compared to control mice, suggesting a role for the gastrin receptor in promoting pancreatic growth. nih.gov However, this increased growth did not lead to the development of tumors. nih.gov It is important to note that while some studies point to a trophic role for gastrin, others conclude that CCK is the more physiologically important growth stimulus for the rat pancreas. tandfonline.com
Table 1: Effects of Gastrin on Pancreatic Enzyme Secretion and Growth in Rodent Models
| Study Focus | Animal Model | Key Findings | Conclusion | Citations |
|---|---|---|---|---|
| Enzyme Secretion | Rat | Gastrin stimulates pancreatic acinar cells to secrete digestive enzymes. | Gastrin contributes to the regulation of pancreatic exocrine secretion. | colostate.edu |
| Pancreatic Growth | Sprague-Dawley Rat | Continuous infusion of a gastrin analogue or induced hypergastrinemia did not increase pancreatic weight or DNA content. | Gastrin is not a physiologically important trophic stimulus for the rat pancreas. | tandfonline.com |
| Pancreatic Growth | Transgenic Mouse (expressing rat gastrin receptor) | Constitutive expression of the gastrin receptor in the exocrine pancreas led to a significant increase in pancreas weight. | The gastrin receptor can promote pancreatic growth. | nih.gov |
| Pancreatic Growth | Neonatal Rat | Administration of a gastrin antagonist did not affect pancreatic weight, protein, RNA, or DNA content. | Gastrin is not essential for the growth and maturation of the neonatal pancreas. | nih.gov |
Modulation of Insulin (B600854) and Glucagon (B607659) Release
Gastrin I, and more broadly, gastrin-releasing peptide (GRP), have been shown to modulate the secretion of the key pancreatic hormones, insulin and glucagon, in rats. Intravenous infusion of GRP in rats leads to an increase in the basal plasma concentrations of both insulin and glucagon. nih.gov This suggests a stimulatory role for GRP in the baseline secretion of these hormones.
Furthermore, GRP's influence extends to stimulated hormone release. Studies have demonstrated that GRP potentiates the plasma insulin response to glucose in rats. nih.gov However, the effect of GRP on arginine-stimulated insulin secretion is inhibitory. nih.gov In the case of glucagon, GRP increases its plasma levels during the infusion of both arginine and glucose, and it can counteract the suppression of glucagon secretion that is typically induced by glucose. nih.gov These findings indicate that GRP, an intrapancreatic neuropeptide, can significantly affect both insulin and glucagon secretion under different physiological conditions in rats. nih.gov Other research in 95% pancreatectomized rats treated with a gastrin analogue, [15 leu] gastrin-17, showed improved glucose tolerance and increased β-cell mass, though the study noted that gastrin itself has no known direct effects on insulin secretion. oup.com The beneficial effects on glucose control in this model were attributed to the regeneration of β-cells. oup.com
Table 2: Modulation of Insulin and Glucagon Secretion by Gastrin-Releasing Peptide (GRP) in Rats
| Condition | Effect on Insulin | Effect on Glucagon | Citations |
|---|---|---|---|
| Basal Secretion | Increased | Increased | nih.gov |
| Glucose-Stimulated | Potentiated | Increased (counteracts glucose-induced suppression) | nih.gov |
| Arginine-Stimulated | Inhibited | Increased | nih.gov |
Neurotrophic and Neuroregulatory Actions in the Rat Central Nervous System
Expression and Function in Brain Regions
Gastrin-releasing peptide (GRP), a related peptide to gastrin, and its receptor (GRPR) are expressed in various regions of the rat central nervous system, suggesting a role in brain function. nih.gov High densities of GRPRs have been identified in areas such as the olfactory bulb, nucleus accumbens, caudate putamen, central amygdala, and dorsal hippocampus. nih.gov Immunohistochemical studies have shown that GRPR expression is localized to neuronal cell bodies and dendrites, indicating its involvement in regulating synaptic transmission. nih.gov
In the rat brain, GRPR expression can change during development. nih.gov For example, between postnatal days 1 and 16, its expression increases in the dentate gyrus while decreasing in the caudate putamen and lateral cerebellar nucleus. nih.gov Functionally, GRP and its receptor are implicated in emotional behavior, particularly in brain regions like the amygdala that are activated by stress. nih.gov Studies have shown that GRP levels increase in the anterior pituitary of rats exposed to chronic stress, and GRP release in the amygdala is elevated in response to shock. nih.gov Furthermore, sexual experience in male rats has been shown to increase the expression of GRP and its receptor in the spinal ejaculation generator, a group of neurons in the lumbar spinal cord. mdpi.com
Modulation of Neurotransmitter Systems
Gastrin I and related peptides like GRP can modulate the activity of various neurotransmitter systems in the rat. The activation of the GRP receptor (GRPR) can influence several signaling pathways, including the phospholipase C/protein kinase C (PKC) and extracellular signal-regulated protein kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. nih.gov
In the context of specific neurotransmitters, GRP has been shown to interact with the cholinergic system. For instance, GRP-stimulated amylase release from isolated rat pancreatic lobules involves a cholinergic mechanism that can be inhibited by agents that block nicotinic and muscarinic receptors. physiology.org Furthermore, GRP can induce the release of acetylcholine from these lobules. physiology.org
There is also evidence of interaction with the GABAergic system. Studies on isolated rat antral mucosa have shown that gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, can affect the release of gastrin. nih.gov Additionally, research indicates that various neuromodulators, including acetylcholine and somatostatin, can regulate gastrin-driven histamine secretion from enterochromaffin-like (ECL) cells in the rat stomach. nih.gov Acetylcholine stimulates this secretion, while somatostatin inhibits it. nih.gov The complex interplay between gastrin and these neurotransmitter systems highlights its role in a broader neuroregulatory network. wikipedia.org
Other Peripheral Actions in Rat Physiology (e.g., Kidney, Pituitary)
Beyond the gastrointestinal and central nervous systems, Gastrin I exerts effects on other peripheral organs in the rat, notably the kidney and pituitary gland.
In the kidney, gastrin has been shown to have diuretic and natriuretic effects, meaning it increases urine and sodium excretion. ahajournals.org This action is mediated through the cholecystokinin B receptor (CCKBR). ahajournals.orgahajournals.org Studies in Wistar-Kyoto rats demonstrate that infusion of gastrin leads to natriuresis and diuresis. ahajournals.org This effect is lost in spontaneously hypertensive rats, suggesting a potential role for altered gastrin signaling in the development of hypertension. ahajournals.org Gastrin is believed to exert this effect by inhibiting the activity of Na+-K+-ATPase and NHE3 in renal proximal tubule cells. ahajournals.org Furthermore, gastrin can stimulate the production of dopamine (B1211576) in the kidney by increasing the uptake of its precursor, L-DOPA, by renal proximal tubule cells. physiology.org
Regarding the pituitary gland, gastrin-releasing peptide (GRP) has been shown to influence the secretion of several pituitary hormones in rats. Intracerebroventricular administration of GRP increases plasma concentrations of ACTH and corticosterone (B1669441) in a dose-dependent manner, an effect that appears to be mediated, at least in part, by corticotropin-releasing hormone (CRF). karger.com GRP has also been demonstrated to inhibit the release of growth hormone (GH) and prolactin (PRL). nih.gov Immunoneutralization of hypothalamic GRP in rats leads to a significant elevation in plasma GH and PRL levels. nih.gov Furthermore, GRP has a direct inhibitory effect on the release of thyroid-stimulating hormone (TSH) from isolated rat pituitaries. nih.gov
Table 3: Peripheral Actions of Gastrin I and GRP in Rats
| Organ System | Peptide | Observed Effect | Mechanism/Mediator | Citations |
|---|---|---|---|---|
| Kidney | Gastrin I | Induces natriuresis and diuresis. | Inhibition of Na+-K+-ATPase and NHE3; Interaction with D1 dopamine receptors. | ahajournals.orgahajournals.org |
| Kidney | Gastrin I | Stimulates renal dopamine production. | Increases renal tubular uptake of L-DOPA. | physiology.org |
| Pituitary | GRP | Increases ACTH and corticosterone secretion. | Mediated in part by CRF. | karger.com |
| Pituitary | GRP | Inhibits GH and prolactin release. | Acts within the hypothalamus. | nih.gov |
| Pituitary | GRP | Inhibits TSH release. | Direct action on the pituitary gland. | nih.gov |
Regulation of Gastrin I Rat Secretion and Activity
Neural Control of Gastrin I Rat Release
Neural pathways are primary regulators of gastrin secretion, providing rapid and precise control. This regulation is executed by both the central and enteric nervous systems, utilizing specific neurotransmitters to communicate with the gastrin-producing G-cells in the stomach's antrum.
The vagus nerve provides the principal extrinsic neural input for gastrin release. Vagal efferent fibers, as part of the vagovagal reflex, are activated by stimuli such as gastric distention from food ingestion. oup.comnih.gov These preganglionic parasympathetic neurons synapse within the enteric nervous system (ENS), the intrinsic "brain of the gut". nih.govyoutube.comwikipedia.org The ENS, specifically the submucosal plexus, then directly innervates the G-cells. wikipedia.org
Studies using electrical stimulation of vagal trunks in isolated perfused rat stomachs have demonstrated a direct link between vagal activation and gastrin release. nih.gov This response is mediated through ganglionic transmission, as it can be blocked by hexamethonium, a ganglionic blocker. nih.gov The ENS integrates signals from the vagus nerve as well as local stimuli within the stomach to fine-tune gastrin secretion. nih.govresearchgate.net For instance, low-level distention of the antrum preferentially activates neurons that inhibit gastrin secretion, whereas higher levels of distention activate neurons that stimulate its release. nih.govresearchgate.net
Two key neurotransmitters are responsible for stimulating gastrin secretion from G-cells: Acetylcholine (B1216132) (ACh) and Gastrin-Releasing Peptide (GRP). nih.gov
Gastrin-Releasing Peptide (GRP): GRP, the mammalian analogue of bombesin (B8815690), is released from non-cholinergic enteric neurons and is a powerful stimulant of gastrin release. oup.comnih.gov Experiments using bombesin in isolated rat stomach models have shown that it triggers significant gastrin secretion, an effect that is not blocked by atropine, indicating a separate pathway from cholinergic stimulation. nih.gov This GRP-mediated route is considered a significant factor in gastrin release, acting regardless of the stomach's pH. nih.gov The interaction between GRP and ACh pathways allows for a robust and multifaceted control of gastrin secretion in response to physiological stimuli like the presence of proteins in the stomach. nih.govresearchgate.net
| Neurotransmitter | Source | Action on Gastrin I Release | Mediating Receptor (on G-cell) | Effect of Antagonists in Rat Models |
| Acetylcholine (ACh) | Vagal and Enteric Cholinergic Neurons | Stimulatory (Direct and Indirect) | Muscarinic | Release inhibited by Atropine. nih.govnih.govnih.gov |
| Gastrin-Releasing Peptide (GRP) | Enteric Neurons | Stimulatory | GRP Receptor (BB2) | Release is not inhibited by Atropine. nih.gov |
Hormonal and Paracrine Regulation
The activity of gastrin-producing G-cells is continuously modulated by a local network of hormones and paracrine factors. These substances are released from nearby endocrine cells within the gastric mucosa and act as fine-tuning signals, primarily providing inhibitory feedback to prevent excessive gastrin secretion.
Somatostatin (B550006) is the most significant physiological inhibitor of gastrin secretion. oup.comnih.govyoutube.com It is produced by D-cells, which are located in close proximity to G-cells in the antral mucosa. nih.govnih.govcloudfront.net Somatostatin exerts its inhibitory effect in a paracrine fashion, meaning it is released locally and diffuses over a short distance to act on adjacent G-cells. oup.comnih.gov
The functional linkage between somatostatin and gastrin has been clearly demonstrated in perfused rat stomach preparations. nih.gov The addition of somatostatin antiserum, which neutralizes endogenous somatostatin, leads to a significant increase in gastrin secretion. researchgate.net This indicates that G-cells are under a constant inhibitory influence from somatostatin. researchgate.net Gastric acid in the lumen is a primary stimulus for somatostatin release, forming a crucial negative feedback loop: gastrin stimulates acid secretion, and the resulting acid stimulates somatostatin release, which in turn inhibits further gastrin secretion. oup.comnih.gov Quantitative studies combining in situ hybridization and immunocytochemistry in rats have shown that gastrin cells in direct contact with somatostatin cells express significantly lower levels of gastrin mRNA, providing direct microscopic evidence for this paracrine gene regulation. nih.gov
Besides somatostatin, other peptides released from the gastrointestinal tract can influence gastrin secretion in rats.
Secretin: This hormone, released from the duodenum in response to acid, has been shown to inhibit gastrin release. Studies on cultured rat antral mucosa demonstrate that secretin's inhibitory effect on carbachol-stimulated gastrin release is mediated through the local release of antral somatostatin. nih.govcloudfront.net When somatostatin antibodies were added to the culture, the inhibitory capacity of secretin was abolished. nih.govcloudfront.net
Cholecystokinin (B1591339) (CCK): CCK is known to have a multitude of effects, including the inhibition of gastrin secretion. nih.gov While structurally related to gastrin, it can act to curtail further stimulation of gastric functions. nih.gov
Ghrelin: In contrast to the inhibitory peptides, ghrelin, primarily secreted from the stomach, may have a stimulatory interaction with gastrin. Research in rats suggests that intravenous administration of gastrin can induce a transient increase in ghrelin levels. researchgate.net Furthermore, simultaneous administration of both gastrin and ghrelin resulted in a synergistic increase in gastric acid secretion, an effect that was dependent on intact vagal pathways. researchgate.net This suggests a potential positive feedback or cooperative relationship between these two gastric hormones. researchgate.net
| Regulatory Peptide | Source Cells | Primary Stimulus for Release | Effect on this compound Secretion | Mechanism of Action |
| Somatostatin | Antral D-cells | Gastric Acid | Inhibition | Direct paracrine action on G-cells. oup.comnih.gov |
| Secretin | Duodenal S-cells | Acid in Duodenum | Inhibition | Mediated by stimulating local somatostatin release. nih.govcloudfront.net |
| Cholecystokinin (CCK) | Intestinal I-cells | Fats and Proteins | Inhibition | Part of broader feedback to slow gastric function. nih.gov |
| Ghrelin | Gastric X/A-like cells | Fasting | Stimulation (Potential) | May be directly stimulated by gastrin; synergistic effect on acid secretion. researchgate.net |
Luminal and Nutritional Factors Modulating this compound Secretion
The contents of the stomach lumen, derived from ingested food, provide the initial and most direct stimulus for gastrin secretion. G-cells can "sense" the chemical composition of the chyme, particularly the products of protein digestion, leading to a tailored release of gastrin to facilitate digestion.
Digested proteins, specifically peptides and amino acids, are potent stimulators of gastrin release. oup.comnih.gov The presence of these nutrients in the gastric antrum directly activates G-cells. nih.govresearchgate.net Studies in rats have identified a specific sensing system for the amino acid glutamate (B1630785) in the gastric mucosa. nih.govphysiology.org Luminal glutamate enhances the firing rate of vagal afferent fibers, suggesting a mechanism by which the nervous system is alerted to the presence of protein. nih.govphysiology.org
Furthermore, the calcium-sensing receptor (CaSR), which is highly expressed on G-cells, acts as a nutrient sensor for luminal calcium and certain L-amino acids like L-phenylalanine. nih.govcambridge.org Activation of the CaSR by these luminal factors results in the secretion of gastrin. nih.gov
Protein Ingestion and Amino Acid Stimulation
The presence of food in the stomach, particularly proteins and their constituent amino acids, is a primary stimulant for the secretion of Gastrin I from G-cells in the pyloric antrum. The process begins with the partial digestion of proteins into smaller polypeptides and amino acids, which then act as potent secretagogues. youtube.comyoutube.com Aromatic amino acids such as phenylalanine and tryptophan are particularly effective in stimulating gastrin release. youtube.com
Research on isolated rat antral secretory granules has provided more granular detail on the direct effects of amino acids and their metabolites. A study examining 13 different amino acids found that nine were ineffective at directly inducing gastrin release from these granules. In contrast, all 13 of the corresponding amine metabolites were potent stimulants. nih.gov This suggests that the decarboxylation of amino acids to amines may be a crucial step in the stimulation of gastrin secretion at the granular level. nih.gov Further studies have also shown that amino acids like glutamine and cysteine can enhance histamine-induced acid secretion in isolated rat gastric glands, a process that is dependent on their uptake by specific amino acid transporters. nih.gov Phenylalanine was also noted to be effective in stimulating H+/K+-ATPase activity. nih.gov
| Stimulant Type | Effect on Gastrin I Release from Isolated Rat Antral Granules | Reference |
| Amino Acids | 9 of 13 tested were ineffective at inducing direct release. | nih.gov |
| Amine Metabolites | All 13 tested were potent stimulants of gastrin release. | nih.gov |
This table summarizes findings on the direct stimulation of isolated gastrin granules, highlighting the differential effects of amino acids versus their amine metabolites.
Gastric pH Feedback Mechanisms
A critical component of Gastrin I regulation is a negative feedback mechanism directly tied to the pH of the gastric lumen. As Gastrin I stimulates parietal cells to secrete hydrochloric acid (HCl), the intragastric pH begins to fall. youtube.comyoutube.com Once the antral pH drops to a level of 3.0 or below, it triggers the release of somatostatin from adjacent D-cells. youtube.com
Somatostatin acts as a powerful inhibitor of gastrin release, binding to receptors on the G-cells and suppressing further secretion. youtube.comnih.gov This feedback loop effectively prevents excessive acidification of the stomach. youtube.com When food enters the stomach, it buffers the existing acid, causing the intragastric pH to rise. This rise in pH reduces the stimulus for somatostatin release, thereby disinhibiting the G-cells and allowing for a new wave of gastrin secretion to aid in the digestion of the meal. nih.gov In rats, this pH-dependent inhibition of gastrin has been reported to involve the release of the neuropeptide calcitonin gene-related peptide (CGRP), which increases somatostatin release. nih.gov
| Intragastric pH Level (Antrum) | D-Cell Activity | G-Cell Activity (Gastrin I Release) | Primary Mediator |
| > 3.0 | Low | Stimulated | Reduced Somatostatin Inhibition |
| ≤ 3.0 | Stimulated | Inhibited | Somatostatin youtube.com |
This table illustrates the pH-dependent negative feedback loop that governs Gastrin I secretion in the rat stomach.
Developmental and Age-Related Changes in this compound Secretion and Responsiveness
The secretion of Gastrin I and the responsiveness of the gastric mucosa to its effects undergo significant changes throughout the lifespan of a rat. Studies have shown that gastrin activity is not present at birth or during the suckling period. capes.gov.br The capacity for gastrin secretion begins to develop during the weaning period and continues to increase as the rat matures. capes.gov.br
However, with advanced age, a notable decline in both basal and stimulated gastric acid secretion occurs. nih.govnih.gov This age-related decrease is accompanied by a progressive reduction in serum gastrin levels. nih.gov Research in older Fischer-344 rats demonstrated that while acid secretion decreased progressively with age, the responsiveness of the gastric mucosa to exogenous stimulation with pentagastrin (B549294) (a synthetic gastrin analogue) also diminishes. nih.govnih.gov For instance, a dose of pentagastrin that significantly stimulated acid and pepsin secretion in 4-month-old rats had no such effect in 14- and 21-month-old animals. nih.gov This reduced responsiveness is thought to be partly attributable to age-associated mucosal atrophy, as indicated by lower gastric mucosal weight and DNA/RNA content in older rats. nih.govnih.gov
| Age Group | Serum Gastrin Levels | Gastric Acid Secretion | Responsiveness to Pentagastrin |
| Neonatal (Suckling) | Absent | - | - |
| Weaning | Increasing | Increasing | - |
| Young Adult (4 months) | Normal | Normal | Significant Stimulation nih.gov |
| Aged (14-21 months) | Decreased nih.gov | Decreased nih.gov | No Stimulation nih.gov |
This table outlines the key developmental and age-related changes in Gastrin I levels and gastric function in rats.
Methodological Approaches and Experimental Models for Studying Gastrin I Rat
In Vitro Systems for Gastrin I Rat Research
In vitro systems offer controlled environments to investigate the direct effects of Gastrin I on specific cell types, dissect signaling pathways, and screen for potential therapeutic agents. These models include primary cell cultures, established cell lines, and advanced three-dimensional organoids.
Primary Cell Cultures (e.g., Isolated G-Cells, Parietal Cells, ECL cells)
Primary cell cultures involve the isolation of specific cell types directly from rat gastric tissue. These models provide a close representation of the cells' physiological state.
Isolated G-Cells: The isolation of antral G-cells, the primary source of gastrin, allows for direct investigation into the mechanisms of gastrin synthesis and release. Studies using isolated rat G-cells have shown that a decrease in pH from 7.4 to 5.5 can directly inhibit gastrin release, highlighting a local feedback mechanism independent of systemic factors. pnas.org Furthermore, research has suggested that amino acids like phenylalanine and tryptophan may be sensed by receptors on these cells, though the T1R family of taste receptors does not appear to be the primary sensor for protein and amino acids in G-cells. pnas.org
Parietal Cells: As the ultimate target for gastrin's acid-stimulating effects, isolated rat parietal cells are crucial for study. While early studies faced challenges in maintaining long-term cultures, it was observed that parietal cells in monolayers from young rat fundic mucosa responded to gastrin with changes in membrane potential. annualreviews.org Gastrin, along with histamine (B1213489), has been shown to elevate intracellular calcium in a sub-population of cultured canine parietal cells, a response linked to acid secretion. annualreviews.org However, some studies on isolated rat parietal cells have reported that gastrin at high, unphysiological concentrations only faintly stimulates aminopyrine (B3395922) uptake, an index of acid secretion, suggesting the importance of paracrine mediators like histamine in vivo. tandfonline.com
Enterochromaffin-like (ECL) Cells: ECL cells are a key target for Gastrin I, which stimulates them to release histamine, a potent stimulator of parietal cells. Studies using highly purified (>90%) rat ECL cells in primary culture have been pivotal. nih.gov These studies have demonstrated that gastrin potently stimulates histamine release, histidine decarboxylase (HDC) activity, and DNA synthesis, indicating both a secretory and a trophic role. nih.govnih.gov The effects on histamine release and DNA synthesis are mediated via CCK-B receptors but appear to differ in their receptor affinity and signal transduction pathways. nih.gov For example, the trophic effect of gastrin on ECL cells is sensitive to the tyrosine kinase inhibitor genistein, unlike its effect on histamine release. annualreviews.org
Table 1: Effects of Gastrin on Isolated Rat ECL Cells in Primary Culture
| Parameter | Gastrin EC₅₀ | Key Findings | Reference |
|---|---|---|---|
| Histamine Release | 4 x 10⁻¹¹ M | Rapid release within 5 minutes; inhibited by CCK-B antagonist L-365,260. | nih.gov |
| HDC Activity | 1 x 10⁻¹⁰ M | Two- to three-fold stimulation after 60 minutes. | nih.gov |
| DNA Synthesis (BrdU incorporation) | 1.7 x 10⁻¹² M | Two- to three-fold increase in labeled nuclei; inhibited by L-365,260 and genistein. | nih.gov |
Gastrin-Responsive Cell Lines (e.g., AR42J, AGS cells, RIN cells)
Immortalized cell lines that express gastrin receptors provide robust and reproducible models for studying the molecular mechanisms of gastrin action.
AR42J Cells: Derived from a rat pancreatic acinar carcinoma, the AR42J cell line is a widely used model as it expresses functional CCK-B/gastrin receptors. physiology.orgphysiology.orgjcu.cz Gastrin stimulates proliferation in these cells, an effect mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK2, and induction of the early response gene c-fos. physiology.orgphysiology.org Studies have shown that a 1 nM concentration of gastrin can induce a 1.52-fold increase in AR42J cell number and a 1.64-fold increase in [³H]thymidine incorporation. physiology.orgphysiology.org This proliferative effect can be blocked by specific inhibitors of the MAPK pathway. physiology.org
AGS Cells: The human gastric adenocarcinoma cell line, AGS, particularly when stably transfected to express the CCK-B receptor (AGS-Gʀ cells), serves as another valuable model. oncotarget.complos.orgnih.gov In these cells, gastrin has been shown to induce the expression of various genes and microRNAs, such as miR-222, which is implicated in promoting cell migration. oncotarget.com The signaling pathways involved include protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K). oncotarget.complos.org Interestingly, while gastrin can indirectly stimulate proliferation of AGS cells via paracrine activation of the EGF receptor, it can also directly inhibit proliferation in AGS-Gʀ cells by delaying entry into the S phase. nih.gov
RIN Cells: Certain rat insulinoma (RIN) cell lines have been found to express the gastrin gene, providing a unique model to study its regulation. nih.gov In these cells, gastrin mRNA transcription initiates from the same promoter as in antral G-cells, and the precursor peptide undergoes similar post-translational modifications. nih.gov Studies have shown that gastrin mRNA levels in RIN cells are stimulated by increased extracellular calcium and membrane depolarization, suggesting a role for voltage-sensitive calcium channels in regulating gastrin gene expression. nih.gov
Table 2: Gastrin-Induced Proliferation and Signaling in AR42J Cells
| Parameter | Stimulus | Fold Induction over Control (Mean ± SE) | Key Signaling Pathway | Reference |
|---|---|---|---|---|
| Cell Number | Gastrin (1 nM) | 1.52 ± 0.058 | - | physiology.org |
| [³H]thymidine Incorporation | Gastrin (1 nM) | 1.64 ± 0.2 | MEK/ERK | physiology.org |
| c-fos Promoter Activity (SRE-Luciferase) | Gastrin (0.1–10 nM) | Dose-dependent increase | PKC, MEK/ERK | physiology.org |
Organoid and Three-Dimensional Culture Models
Organoids are self-organizing, three-dimensional structures grown from stem cells that recapitulate the architecture and cellular complexity of an organ in vitro. escholarship.orgfrontiersin.org Gastric and intestinal organoids from rats are emerging as powerful models. frontiersin.orgbiorxiv.org
Gastric Organoids: Mouse-derived fundic organoids have been shown to maintain differentiated cell lineages, including parietal cells that are capable of acid secretion in response to histamine. escholarship.org Antral-specific organoids express gastrin, while fundic organoids express the H+,K+-ATPase characteristic of parietal cells. escholarship.org While much of the foundational work has been in mice, protocols for generating rat gastric organoids are being developed. frontiersin.org These models offer the potential to study the complex interplay between different cell types (e.g., G-cells, ECL cells, parietal cells) in response to Gastrin I in a more physiologically relevant 3D context.
Intestinal Organoids: Protocols have been established to robustly generate organoids from the rat duodenum and jejunum. frontiersin.org These models are critical for studying the trophic effects of gastrin on the intestinal epithelium. For instance, gastrin has been shown to induce differentiated phenotypes in the rat intestinal epithelial cell line IEC-6, an effect correlated with increased expression of the structural protein villin. nih.gov Rat intestinal organoids provide a more complex system to validate these findings and explore the mechanisms of gastrin-induced intestinal adaptation and growth. biorxiv.org
Ex Vivo Preparations
Ex vivo models utilize intact tissues or organs maintained in a viable state outside the body. These preparations preserve the local cellular architecture and intrinsic neural and paracrine pathways, offering a bridge between in vitro simplicity and in vivo complexity.
Isolated Perfused Stomach and Pancreas Models
This technique involves isolating the stomach or pancreas and maintaining its viability by perfusing its vascular system with an oxygenated nutrient solution. This allows for the collection of venous effluent to measure hormone secretion in response to various stimuli.
Isolated Perfused Rat Stomach: This is a classic and highly valuable model for studying the regulation of Gastrin I secretion. nih.govnih.gov It is an extrinsically denervated preparation that retains the integrity of intramural neurons and paracrine pathways. nih.gov Studies using this model have demonstrated that gastrin induces a concentration-dependent release of histamine from ECL cells. nih.gov It has also been used to show that peptides like glucagon (B607659), secretin, and vasoactive intestinal polypeptide (VIP) inhibit gastrin release, an effect that is significantly correlated with a simultaneous increase in somatostatin (B550006) secretion, suggesting a paracrine inhibitory mechanism. nih.gov Furthermore, this model has been used to investigate the effects of mechanical stimuli, showing that gastric distention inhibits gastrin release. nih.gov
Isolated Perfused Rat Pancreas: While the pancreas is not a primary site of gastrin production in adult rats, this model has been used to study the effects of various agents on pancreatic hormone secretion, including the influence of neuropeptides that also affect gastrin release in the stomach. koreamed.orgnih.gov For example, gastrin-releasing peptide (GRP) has been shown to stimulate pancreatic polypeptide secretion in a dose-dependent manner in the isolated perfused rat pancreas. nih.gov
Table 3: Regulation of Gastrin and Somatostatin Release in Isolated Perfused Rat Stomach
| Stimulus/Inhibitor | Effect on Gastrin Release | Effect on Somatostatin Release | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Glucagon, Secretin, VIP | Dose-related Decrease | Dose-dependent Increase | Inhibition mediated by local somatostatin release. | nih.gov |
| Gastric Distention | Volume-dependent Decrease | Increase | Activation of intrinsic neurocrine and paracrine pathways. | nih.gov |
| Somatostatin Analog (SMS 201-995) | Inhibition of basal release | Inhibition of basal release | Direct inhibitory action on G-cells and D-cells. | karger.com |
Tissue Explant Cultures (e.g., Antral Organ Culture)
In this method, small pieces of tissue are maintained in culture, preserving the three-dimensional structure and cell-cell interactions.
Antral Organ Culture: The culture of rat antral mucosal explants has been successfully used to study the regulation of gastrin synthesis and release directly. jci.orgfrontiersin.org This model has provided direct evidence for the local inhibitory role of somatostatin on gastrin release; the addition of somatostatin antiserum to the culture medium was shown to enhance basal gastrin secretion. jci.org Antral cultures have also been used to demonstrate that cholinergic agonists like carbachol (B1668302) stimulate both the synthesis and secretion of gastrin. jci.orgfrontiersin.org These explant systems allow for longer-term studies (e.g., 24-72 hours) compared to perfused organs, enabling the investigation of factors affecting gene expression and protein synthesis. frontiersin.org
In Vivo Animal Models
In vivo animal models are indispensable for understanding the complex biological functions of gastrin within a complete physiological system. Researchers utilize genetically engineered rodents, pharmacological interventions, and environmental manipulations to investigate the multifaceted roles of this hormone.
Genetically Engineered Rodent Models (e.g., Gastrin Knockout Mice, Transgenic Rats)
The advent of gene transfer technology has enabled the creation of sophisticated mouse and rat models to study the effects of gastrin deficiency or excess. oncotarget.com These models have been instrumental in clarifying the role of gastrin in gastric acid secretion, mucosal cell differentiation, and carcinogenesis. oncotarget.comsci-hub.se
Gastrin Knockout (GAS-KO) Mice: Gastrin knockout mice are generated through gene targeting to create a complete and constitutive loss of gastrin. physiology.orglaboratorynotes.com These mice are viable and fertile but exhibit significant alterations in gastric physiology. oncotarget.comsci-hub.se A primary characteristic of GAS-KO mice is impaired gastric acid secretion, leading to hypochlorhydria. laboratorynotes.comcancerbiomed.org This is accompanied by marked changes in the architecture of the gastric glands, including a reduced number of parietal and enterochromaffin-like (ECL) cells and an increase in mucous neck cells. oncotarget.comcancerbiomed.org The absence of gastrin's trophic effects results in a thinner gastric mucosa with compromised barrier function. laboratorynotes.com Studies using GAS-KO mice have been crucial in confirming that gastrin is a key modulator of parietal and ECL cell development and function. physiology.orgphysiology.org These models are also used to investigate how gastrin deficiency impacts susceptibility to gastric injury and inflammation, such as that caused by Helicobacter pylori infection. laboratorynotes.com
Transgenic (INS-GAS) Mice: To study the effects of hypergastrinemia, transgenic mouse models such as the INS-GAS mouse have been developed. oncotarget.comcancerbiomed.org In this model, the human gastrin gene is expressed under the control of the rat insulin (B600854) promoter, leading to overexpression of gastrin in the pancreatic β-islet cells and a subsequent two-fold increase in circulating amidated gastrin. oncotarget.comcancerbiomed.orgjax.org These mice initially exhibit elevated gastric acid secretion and an increased number of parietal cells. cancerbiomed.orgjax.org However, with age, they undergo a progressive loss of parietal cells, leading to hypochlorhydria, gastric atrophy, metaplasia, and eventually the development of invasive gastric cancer. jax.org The INS-GAS model has been widely used to explore the link between chronic hypergastrinemia and gastric carcinogenesis, particularly in the context of Helicobacter infection, which accelerates cancer development in these mice. oncotarget.comjax.org
| Model | Genetic Modification | Key Phenotypic Characteristics | Primary Research Applications |
|---|---|---|---|
| Gastrin Knockout (GAS-KO) Mouse | Deletion of the gastrin gene (Gas-/-). oncotarget.comlaboratorynotes.com | - Abolished gastrin production.
| - Studying the physiological role of gastrin in acid secretion and cell differentiation. physiology.orgphysiology.org |
| INS-GAS Transgenic Mouse | Expression of human gastrin gene under the rat insulin promoter. cancerbiomed.orgjax.org | - Chronic hypergastrinemia (2x normal levels). cancerbiomed.org | - Modeling hypergastrinemia-associated gastric cancer. oncotarget.com |
Pharmacological Intervention Models (e.g., Receptor Antagonists, Neutralizing Antibodies)
Pharmacological models involve the administration of specific agents to either block the gastrin receptor or neutralize the hormone itself, allowing for the acute study of its functions.
Gastrin Receptor Antagonists: The biological effects of gastrin are mediated primarily through the cholecystokinin-2 (CCK2) receptor. abcam.comjst.go.jp The development of potent and selective gastrin/CCK2 receptor antagonists has provided powerful tools to probe the hormone's role. Compounds such as Netazepide, L-365,260, and PD 136450 have been used in animal models to inhibit basal, meal-stimulated, and pentagastrin-stimulated acid secretion. jst.go.jpnih.govkarger.com Studies using these antagonists have shown that blocking the gastrin receptor can prevent the trophic effects of hypergastrinemia on the gastric mucosa, such as the hyperplasia of ECL cells often induced by long-term treatment with acid-suppressing drugs. jst.go.jp Furthermore, antagonists like proglumide (B1679172) and benzotript (B1666689) have been shown to inhibit the proliferation of colon carcinoma cell lines, suggesting a role for gastrin in tumor growth. aacrjournals.org
Neutralizing Antibodies: An alternative to receptor blockade is immunoneutralization, which uses antibodies to bind circulating gastrin and prevent it from reaching its receptor. Monoclonal antibodies with high affinity and specificity for the active C-terminal region of gastrin have been developed. nih.gov In vivo studies in dogs demonstrated that a specific monoclonal antibody (28.2) could completely inhibit the acid-stimulating effects of exogenously administered gastrin and significantly reduce the acid response to gastric distention with nutrients. nih.gov This approach provided direct proof that circulating gastrin is a major mediator of the gastric phase of acid secretion. nih.gov Other immunogens, such as G17DT, have been developed to induce a polyclonal antibody response that neutralizes both amidated gastrin-17 and its precursor, glycine-extended gastrin, and have been investigated for their ability to inhibit the growth of gastrin-sensitive tumors. physiology.orgascopubs.org
| Intervention Type | Example Agent(s) | Mechanism of Action | Observed Effects in Experimental Models |
|---|---|---|---|
| Receptor Antagonists | Netazepide, L-365,260, Proglumide. jst.go.jpnih.govaacrjournals.org | Competitively block the gastrin/CCK2 receptor, preventing gastrin binding. nih.gov | - Inhibition of gastric acid secretion.
|
| Neutralizing Antibodies | Monoclonal antibody 28.2, G17DT Immunogen. nih.govascopubs.org | Bind to circulating gastrin, preventing receptor interaction. nih.gov | - Inhibition of gastrin-stimulated acid secretion. nih.gov |
Dietary and Environmental Manipulation Models (e.g., Fasting, Omeprazole (B731) treatment)
Modifying diet or administering certain drugs that alter the gastric environment can create powerful models for studying the regulation of gastrin secretion.
Fasting: Food intake is a primary physiological stimulus for gastrin release. exeterlaboratory.com Consequently, food deprivation or fasting serves as a simple yet effective model to study the effects of low gastrin levels. Studies in humans have shown that fasting for several days leads to a significant decrease in plasma gastrin concentrations. nih.gov This occurs despite the presence of other potential stimuli for gastrin release, such as hypoglycemia, suggesting that the absence of food in the stomach is a dominant inhibitory signal. nih.gov Animal models involving fasting are used to establish baseline, unstimulated gastrin levels before applying other stimuli. tandfonline.com
Omeprazole Treatment: Proton pump inhibitors (PPIs), such as omeprazole, are potent inhibitors of the H+, K+-ATPase in parietal cells, leading to profound suppression of gastric acid secretion. nih.gov The resulting increase in intragastric pH removes the normal acid-induced feedback inhibition of gastrin secretion from G-cells. exeterlaboratory.comtesting.com This leads to a compensatory and significant increase in plasma gastrin levels. nih.govnaspghan.orgnih.gov Long-term treatment of rats with omeprazole has been shown to cause hypergastrinemia, which in turn elevates gastric gastrin content and can lead to trophic effects on the gastric mucosa. tandfonline.com This drug-induced model of hypergastrinemia is valuable for studying the long-term consequences of elevated gastrin levels, distinct from genetic models. tandfonline.comdrugs.com
| Manipulation | Description | Effect on Gastrin Levels | Research Application |
|---|---|---|---|
| Fasting | Withholding of food for a specified period (e.g., 12-24 hours). testing.com | Decreases plasma gastrin concentrations to basal levels. nih.gov | - Establishes a baseline for stimulation tests.
|
| Omeprazole Treatment | Administration of a proton pump inhibitor that blocks gastric acid secretion. nih.gov | Increases plasma gastrin concentrations (hypergastrinemia) due to loss of acid-feedback inhibition. nih.govpharmgkb.org | - Models drug-induced hypergastrinemia.
|
Analytical Techniques for this compound Measurement and Detection
Accurate quantification of gastrin in biological fluids is essential for both clinical diagnostics and research. Immunoassays and mass spectrometry-based techniques are the primary methods used.
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)
For decades, immunoassays have been the cornerstone of gastrin measurement, valued for their high sensitivity. nih.govontosight.ai
Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique for quantifying gastrin. ontosight.ai The principle is based on competitive binding. ibl-america.com A known quantity of radiolabeled gastrin (typically with 125I) competes with the unlabeled gastrin present in a sample (e.g., rat serum) for a limited number of binding sites on a specific anti-gastrin antibody. ibl-america.comdiasource-diagnostics.com After separation of the antibody-bound gastrin from the free gastrin, the amount of radioactivity is measured. The concentration of gastrin in the sample is inversely proportional to the measured radioactivity. antibodies.com RIA methods can be designed to detect various forms of gastrin, which is important for diagnosing conditions like gastrinoma where precursor forms may be elevated. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay format that has largely replaced RIA in many laboratories due to its avoidance of radioactive materials. researchgate.net Gastrin ELISAs can be designed in two main formats:
Competitive ELISA: Similar to RIA, unlabeled gastrin in the sample competes with a fixed amount of labeled gastrin (enzyme-conjugated) for binding to an antibody-coated microplate. The signal produced is inversely proportional to the amount of gastrin in the sample. antibodies.comabbexa.com
Sandwich ELISA: This format uses two antibodies. A capture antibody pre-coated on a microplate binds gastrin from the sample. A second, detection antibody (which is biotinylated or enzyme-conjugated) then binds to a different epitope on the captured gastrin. The resulting signal is directly proportional to the concentration of gastrin. antibodies.commybiosource.com
| Technique | Principle | Signal-Concentration Relationship | Key Features |
|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding between radiolabeled gastrin and sample gastrin for a limited antibody pool. ontosight.ai | Inverse. antibodies.com | - High sensitivity and specificity.
|
| Competitive ELISA | Competitive binding between enzyme-labeled gastrin and sample gastrin for a limited antibody pool. abbexa.com | Inverse. abbexa.com | - No radioactive materials.
|
| Sandwich ELISA | Gastrin is "sandwiched" between a capture antibody and a detection antibody. antibodies.com | Direct. antibodies.com | - High specificity due to two-antibody recognition.
|
Chromatographic and Mass Spectrometric Techniques (e.g., HPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to immunoassays, offering high specificity and the ability to measure multiple gastrin forms simultaneously. oup.com
The method typically involves an initial sample preparation step, such as solid-phase extraction, to enrich gastrins from the serum or plasma matrix. oup.com The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates the different forms of gastrin (e.g., gastrin-17 and gastrin-34) based on their physicochemical properties. The separated peptides then enter a tandem mass spectrometer. The first mass spectrometer selects the precursor ion for a specific gastrin form, which is then fragmented. The second mass spectrometer analyzes the resulting product ions, creating a unique fragmentation pattern that allows for highly specific and accurate quantification. oup.com
A significant advantage of LC-MS/MS is its ability to overcome the cross-reactivity issues that can affect immunoassays, where antibodies may unintentionally bind to related peptides or different gastrin precursors. oup.comresearchgate.net This technique provides a more accurate and comprehensive profile of gastrin subtypes, which is crucial for both research into gastrin physiology and the precise diagnosis of gastrin-related disorders. oup.com
| Technique | Principle of Separation & Detection | Key Advantages | Primary Application |
|---|---|---|---|
| HPLC-MS/MS | 1. HPLC: Separates different gastrin forms based on retention time. 2. MS/MS: Selects a specific peptide mass (precursor ion) and detects its unique fragment ions (product ions) for quantification. oup.com | - High specificity, avoids antibody cross-reactivity. oup.com | - Reference method for gastrin measurement.
|
Immunohistochemistry and In Situ Hybridization for Localization and Expression
Methodological approaches such as immunohistochemistry (IHC) and in situ hybridization (ISH) are fundamental in elucidating the precise location and level of expression of Gastrin I and its corresponding mRNA in various rat tissues. These techniques provide critical insights into the cellular sources of this peptide hormone and the regulation of its synthesis under different physiological and experimental conditions.
Immunohistochemistry (IHC)
IHC utilizes specific antibodies to visualize the presence and distribution of Gastrin I protein within tissue sections. Studies in rats have successfully employed this technique to map gastrin-producing cells, primarily in the gastrointestinal tract, pancreas, and central nervous system.
In the rat stomach, IHC has been instrumental in identifying gastrin-producing G-cells. biosensis.combio-techne.com These cells are predominantly located in the gastric glands of the antrum and pylorus. biosensis.comwjgnet.com Typical IHC protocols involve using polyclonal antibodies raised against gastrin, often in rabbit, which are then detected using secondary antibodies conjugated to fluorophores like Rhodamine Red or enzyme systems such as DAB (3,3'-Diaminobenzidine) with a hematoxylin (B73222) counterstain. biosensis.combio-techne.com For instance, studies have used rabbit polyclonal antibodies on 4% paraformaldehyde-fixed cryostat sections or formalin-fixed, paraffin-embedded tissues to localize gastrin in G-cells of the gastric glands. biosensis.combio-techne.com Research has also shown co-localization of gastrin with peptidylglycine alpha-amidating monooxygenase (PAM), the enzyme responsible for its C-terminal amidation, in the endocrine cells at the bottom of gastric glands. unav.edu In the duodenum of Wistar rats, very few gastrin-immunoreactive cells have been observed compared to the numerous serotonin-immunoreactive cells. researchgate.net
In the central nervous system, gastrin/cholecystokinin-like peptides have been identified in various regions of the rat brain and hypophysis (pituitary gland) using the unlabeled peroxidase-antiperoxidase complex IHC technique. pnas.org Positive staining for neuronal cell bodies and fibers was found in olfactory structures, preoptic and hypothalamic nuclei, and mesencephalic regions, including the substantia nigra. pnas.org To visualize the peptides in neuronal cell bodies, pretreatment with colchicine (B1669291) is often required. pnas.org Gastrin immunoreactivity is consistently found in the mammalian pituitary gland, with concentrations varying between the anterior, intermediate, and neural lobes. pnas.org
The pancreas, particularly during the perinatal period, is another site of gastrin expression. nih.govoup.comoup.com Using immunofluorescence on monolayer cell cultures from neonatal rat pancreas, gastrin-containing cells were localized to the periphery of endocrine cell clusters. oup.comoup.com
| Tissue/Organ | Specific Location | Antibody/Technique Details | Key Findings | Citations |
| Stomach (Antrum/Pylorus) | G-cells of gastric glands | Rabbit polyclonal anti-gastrin antibody; Rhodamine Red or DAB detection. | Primary site of gastrin production in adult rats. | biosensis.combio-techne.comwjgnet.com |
| Stomach (Corpus/Oxyntic Mucosa) | Regenerative mucosa at ulcer margin | - | Expression of cholecystokinin-B/gastrin receptors is high during wound healing. | jci.org |
| Duodenum | Endocrine cells in duodenal mucosa | Antiserum against gastrin. | Very few gastrin-immunoreactive cells are present. | researchgate.net |
| Brain | Hypothalamic nuclei, olfactory structures, substantia nigra | Peroxidase-antiperoxidase complex IHC. | Widespread distribution of gastrin/cholecystokinin-like peptides. | pnas.org |
| Hypophysis (Pituitary Gland) | Anterior, intermediate, and neural lobes | Antisera against gastrin and cholecystokinin (B1591339). | Gastrin is consistently present in pituitary neurons. | pnas.org |
| Pancreas (Neonatal) | Periphery of endocrine cell clusters in culture | Fluorescein-labeled antibodies to gastrin. | Gastrin-producing cells are present and functionally competent in early life. | oup.comoup.com |
In Situ Hybridization (ISH)
ISH is a powerful technique used to detect and localize specific nucleic acid sequences, such as Gastrin I messenger RNA (mRNA), within the cellular context of tissues. This method provides direct evidence of gene expression and cellular synthesis of the peptide.
In the rat gastrointestinal tract, ISH studies have confirmed that G-cells in the pyloric and oxyntic glands of the stomach express gastrin mRNA. wjgnet.com These studies have utilized probes labeled with non-radioactive markers like digoxigenin (B1670575) or biotin. wjgnet.comnih.gov Chemically biotinylated oligodeoxynucleotide probes have been shown to be specific and produce strong hybridization signals for rat gastrin mRNA. nih.gov Quantitative analysis using ISH has demonstrated that gastrin mRNA levels decrease progressively with starvation. nih.gov In experimental models, such as after treatment with cisplatin (B142131), ISH combined with immunocytochemistry showed a parallel decrease and subsequent recovery of both gastrin mRNA and the peptide itself. nih.gov
The developmental expression of gastrin has been notably clarified by ISH. In the rat fetus, the pancreas is a major site of gastrin gene expression, with high levels of gastrin mRNA detected. nih.gov However, these pancreatic gastrin mRNA levels rapidly decline and disappear after birth, while expression in the antrum and duodenum increases. nih.gov Studies on adult rat pancreatic islets have failed to detect gastrin mRNA using ISH, further supporting the transient, developmental nature of its pancreatic expression. oup.com
| Tissue/Organ | Probe Type | Key Findings | Citations |
| Stomach (Antrum/Corpus) | Digoxigenin- or biotin-labeled oligonucleotide probes. | Gastrin mRNA is localized to G-cells; levels change with physiological state (e.g., starvation). | wjgnet.comnih.gov |
| Stomach (General) | Northern blot and dot-blot techniques (related to ISH). | Gastrin mRNA levels are undetectable 1 day after cisplatin treatment but recover by 10-15 days. | nih.gov |
| Pancreas (Fetal/Neonatal) | - | The pancreas is the major site of gastrin expression in the fetus; mRNA levels disappear rapidly after birth. | nih.gov |
| Pancreas (Adult) | Digoxigenin-labeled gastrin cDNA probe. | No gastrin mRNA was detected in adult islets of Langerhans. | oup.com |
| Brain | cRNA and synthetic DNA probes. | Used to map distribution of the related gastrin-releasing peptide (GRP) mRNA, showing widespread expression. | nih.gov |
Double-staining studies combining IHC for the gastrin protein and ISH for its mRNA have revealed that in adult rats, nearly all gastrin cells express both the message and the peptide. nih.gov However, during the first week of neonatal life, discrepancies exist, with a gradual concordance in the expression of gastrin mRNA and its protein product as the animal matures. nih.gov
Comparative Biology and Evolutionary Aspects of Gastrin Peptides
Cross-Species Comparison of Gastrin I Structure and Function (Non-Human Vertebrates)
Gastrin I is a peptide hormone that plays a primary role in stimulating gastric acid secretion. medchemexpress.comscbt.comnih.gov The rat variant, known as Rat Gastrin-17, is a linear peptide composed of 17 amino acids. medchemexpress.comanaspec.com Its structure and function have been a subject of comparative studies to understand the nuances of gastrointestinal physiology across different species.
The structure of Gastrin I shows significant conservation across species, particularly at the C-terminus. The terminal four amino acids, Trp-Met-Asp-Phe-NH2, constitute the bioactive core of the peptide, essential for binding to its receptor. oup.comoup.com This tetrapeptide amide is the minimal structure required for the biological activity of both gastrin and the related hormone cholecystokinin (B1591339) (CCK). pnas.org
While the bioactive site is highly conserved, the rest of the peptide sequence can vary. For instance, rat Gastrin I differs from human Gastrin I by three amino acids. anaspec.com In mammals, a key functional difference between gastrin and CCK lies in the position of a tyrosine residue near the C-terminus. In mammalian gastrins, this tyrosine is typically found at the sixth position from the C-terminal end, whereas in CCK, it is at the seventh position. oup.compnas.org This positional difference is critical for receptor selectivity in mammals. However, in earlier vertebrates like the mako shark, the gastrin/CCK receptor does not distinguish between sulfation in position 6 or 7, indicating a less specialized system. pnas.org
Studies on non-mammalian vertebrates, such as the bullfrog and dogfish shark, reveal further variations in the gastrin sequence, although the essential C-terminal amide is maintained. oup.com The structure of the CCK peptide has been found to be considerably more conserved across vertebrate species than the corresponding gastrin structures. pnas.orgnih.gov
| Species | Gastrin Variant | Amino Acid Sequence (C-Terminus Highlighted) | Key Structural Notes |
|---|---|---|---|
| Rat | Gastrin-17 (Gastrin I) | Pyr-Arg-Pro-Pro-Met-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Differs from human by 3 amino acids. anaspec.com |
| Human | Gastrin-17 (Gastrin I) | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Standard mammalian gastrin structure. anaspec.comoup.com |
| Bullfrog (Rana catesbeiana) | Gastrin | Sequence features an Alanine at position 6 from the C-terminus. oup.com | Shows divergence from mammalian gastrin structure. oup.com |
| Dogfish Shark (Squalus acanthias) | Gastrin | Sequence features a Threonine at position 6 from the C-terminus. oup.com | Represents an early vertebrate form of gastrin. oup.comnih.gov |
Evolutionary Divergence and Conservation of Gastrin-CCK Gene Family
The gastrin/cholecystokinin (CCK) family of peptides provides a clear model for understanding hormone evolution. It is widely hypothesized that gastrin and CCK arose from a common ancestral molecule through a gene duplication event. oup.comoup.com This duplication allowed for the subsequent independent evolution of the two peptides, leading to their specialized roles in regulating digestion. oup.com
Evidence from cartilaginous fishes, such as the spiny dogfish (Squalus acanthias), has been crucial in dating this divergence. The identification of separate and distinct gastrin and CCK genes in the dogfish indicates that the segregation of this gene family occurred at least 350 to 528 million years ago. nih.govnih.govresearchgate.net This evolutionary event likely happened concurrently with the development of gastric acid secretion, suggesting a co-evolution of the hormone and its gastric function. nih.govresearchgate.net
CCK is generally considered to be the more ancient member of the family. oup.comresearchgate.net This is supported by the observation that the CCK gene and its corresponding peptide structure are more highly conserved across different vertebrate species compared to the gastrin gene and peptide. oup.comnih.gov The conservation in CCK is evident in the promoter region of its gene, which shares key transcriptional control elements between species as distant as the bullfrog and humans. oup.com In contrast, the gastrin gene shows no such conservation of regulatory motifs. oup.com
Despite the divergence, significant conservation remains, particularly in the regions critical for function. The C-terminal tetrapeptide amide, which is the bioactive site, is strictly conserved, as are the dibasic processing sites required for cleaving the active peptide from its precursor, preprogastrin. nih.gov
Future Directions and Emerging Research Avenues for Gastrin I Rat Studies
Identification of Novel Receptors or Binding Partners
The primary receptor for gastrin is the cholecystokinin (B1591339) B (CCK-B) receptor. aacrjournals.org However, research suggests the existence of other binding partners or novel receptor subtypes that could mediate different physiological effects of Gastrin I in the rat.
Studies have demonstrated the novel expression of gastrin (CCK-B) receptors in azaserine-induced rat pancreatic carcinoma, which were not detected in the normal rat pancreas. aacrjournals.org This suggests that carcinogenesis may induce the expression of these receptors, potentially playing a role in tumor growth. aacrjournals.org In one study on DSL-6 pancreatic carcinoma in rats, gastrin was found to bind to a single class of high-affinity receptors with a dissociation constant (Kd) of 0.21 ± 0.04 nM and a binding capacity of 184 ± 29 fmol/mg protein. aacrjournals.org
Furthermore, research on the rat pancreatic acinar cell line (AR42J) has characterized gastrin binding sites, indicating the existence of a specific subclass of these receptors. bmj.com In the rat oxyntic gland mucosa, a gastrin receptor was identified with a Kd of approximately 0.4 x 10-10 M and a binding capacity of 4 fmol/mg protein. nih.gov Fasting was shown to decrease the number of these receptors without altering their affinity for gastrin. nih.gov
Beyond the established CCK-B receptor, investigations are exploring other potential interactions. For instance, gastrin has been shown to modulate secretin binding sites in the rat stomach, suggesting a potential cross-talk between these two hormonal systems. jci.org Additionally, the gastrin-releasing peptide (GRP) receptor, which binds the bombesin-like peptide family, has been characterized in the normal and cancerous rat pancreas. nih.gov While GRP is distinct from gastrin, their overlapping expression in the gastrointestinal tract and the presence of their respective receptors warrant further investigation into potential functional interactions. Autoradiographic studies have also helped to localize gastrin binding sites to parietal and chief cells in the rat gastric mucosa. nih.gov
| Receptor/Binding Site | Tissue/Cell Line (Rat) | Key Findings | Reference |
| Gastrin (CCK-B) Receptor | DSL-6 Pancreatic Carcinoma | Novel expression; Kd: 0.21 nM; Bmax: 184 fmol/mg protein | aacrjournals.org |
| Gastrin Receptor | Oxyntic Gland Mucosa | Kd: 0.4 nM; Bmax: 4 fmol/mg protein; Number reduced by fasting | nih.gov |
| Gastrin-Releasing Peptide (GRP) Receptor | Pancreatic Carcinoma | Higher expression in tumor vs. normal tissue; Kd: 0.35 nM | nih.gov |
| Gastrin Binding Sites | Pancreatic Acinar Cell Line (AR42J) | Characterization of a specific subclass of gastrin binding sites | bmj.com |
| Secretin Binding Sites | Gastric Mucosa | Modulated by tetragastrin, suggesting interaction with gastrin system | jci.org |
Elucidation of Epigenetic and MicroRNA Regulation of Gastrin I Rat Expression
The regulation of gastrin gene expression is complex and involves epigenetic modifications and the action of microRNAs (miRNAs). nih.govnih.gov These regulatory mechanisms are crucial areas of future research in understanding the pathophysiology of conditions associated with abnormal gastrin levels.
Epigenetic Regulation: Epigenetic mechanisms, such as DNA methylation and histone modifications, can heritably alter gene expression without changing the DNA sequence itself. nih.govmdpi.com Research has highlighted the role of the protein menin, the product of the MEN1 gene, as a key epigenetic regulator of gastrin expression. mdpi.comnih.gov Menin interacts with the transcription factor JunD to suppress gastrin gene expression. nih.govcore.ac.ukresearchgate.net This interaction has been observed in the gastrin-expressing G cells of the mouse antrum, and studies using rat pituitary tumor cells have also implicated menin in regulating cell growth through interactions with other transcription factors. mdpi.com Loss-of-function mutations in MEN1 are associated with multiple endocrine neoplasia type 1, which can include the development of gastrinomas. nih.gov The mechanism involves menin, possibly as part of a histone deacetylase (HDAC) complex, inhibiting JunD-mediated activation of the gastrin promoter. nih.gov Studies in gastric cancer cells have shown that gastrin itself can influence the epigenetic status of other genes, such as TFF1, by altering promoter methylation and histone modifications, suggesting a feedback loop. nih.gov
MicroRNA Regulation: MicroRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression, typically by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs). nih.gov While direct miRNA regulation of Gastrin I in rats is an emerging area, studies in rat models of various diseases provide a framework for future investigations. For example, research on diabetic rats with gastric hypersensitivity identified significant changes in the expression of miR-181a and miR-7a in dorsal root ganglia. nih.gov Another study on post-traumatic epilepsy in rats identified differentially expressed miRNAs and their target mRNAs in the frontal lobe. frontiersin.org Online databases and prediction tools like TargetScan can be utilized to identify potential miRNAs that may target the rat gastrin mRNA for further experimental validation. targetscan.org Understanding how specific miRNAs regulate gastrin expression could open new therapeutic avenues for controlling gastrin levels in disease states.
Advanced Imaging Techniques for Visualizing this compound Dynamics In Vivo
Visualizing the dynamic processes involving Gastrin I in a living rat is crucial for understanding its physiological and pathological roles. Advances in imaging technologies are making it possible to study gastrin expression, receptor localization, and physiological effects with increasing precision.
Computed Tomography (CT) and Magnetic Resonance Imaging (MRI): High-resolution imaging techniques like micro-CT and MRI are being adapted for small animal studies, including rats. physiology.orgbiorxiv.org A noninvasive, high-throughput CT-based method has been developed to simultaneously measure gastric emptying and secretion in rats in vivo, providing a way to assess the functional consequences of Gastrin I signaling. physiology.org This method allows for the visualization of stomach anatomy and the quantification of volume and content. physiology.org Similarly, dynamic MRI protocols are being developed to capture whole-stomach motility in rats with high spatiotemporal resolution, offering a powerful tool to study gastric physiology non-invasively. biorxiv.org
Nuclear Imaging (PET and SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive molecular imaging techniques that can be used to visualize and quantify receptor expression in vivo. Radiolabeled analogues of gastrin or related peptides can be used as tracers. For example, bombesin (B8815690), which binds to the gastrin-releasing peptide receptor (GRPR), has been labeled with positron-emitting nuclides like 64Cu and 86Y for PET imaging of GRPR-positive tumors in rat models. acs.org Similarly, radiolabeled Vasoactive Intestinal Peptide (VIP) analogues have been used to image tumors expressing VIP receptors. nih.gov These approaches could be adapted to develop specific tracers for the Gastrin I receptor (CCK-B) to visualize its distribution and changes in expression in rat models of gastrointestinal diseases. In vivo imaging of fluorescently labeled peptides is also a promising technique to study their transport across intestinal barriers in rats. acs.orgrsc.org
Development of High-Throughput Screening Assays for Modulators of this compound Signaling
The identification of small molecules that can modulate the signaling of Gastrin I is a key step in developing new therapies for gastrin-related disorders. High-throughput screening (HTS) provides a platform for testing large libraries of compounds to find such modulators.
The gastrin receptor (CCK-B) is a G protein-coupled receptor (GPCR), a major class of drug targets. rsc.orgrsc.org HTS assays for GPCRs typically measure changes in second messengers like cAMP or intracellular calcium. addexbio.comnih.gov Several HTS protocols have been designed specifically for identifying allosteric modulators of GPCRs, which can offer greater therapeutic efficacy and improved side-effect profiles. nih.gov Affinity mass spectrometry is an emerging HTS approach that allows for the label-free identification of small molecule ligands that bind to GPCRs in their native cell membrane environment. rsc.orgrsc.org
Integration with Systems Biology Approaches to Model this compound Networks
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. ntnu.no This approach is increasingly being applied to unravel the intricate signaling networks regulated by Gastrin I.
Researchers are developing comprehensive network maps of the gastrin signaling pathway, integrating knowledge from various sources to create models of gastrin-induced signal transduction and gene regulation. ntnu.noscispace.comnih.gov These models serve as a scaffold for data analysis and for generating new hypotheses about regulatory mechanisms. scispace.com The rat pancreatic acinar cell-derived cell line AR42J, which expresses both CCK1R and CCK2R, is a valuable model system for these studies. scispace.com
By integrating large-scale "omics" data (genomics, transcriptomics, proteomics) with these network models, researchers can identify key drivers and functional subnetworks that are activated in response to gastrin. For instance, studies on gastrin-treated adenocarcinoma cells have used time-series microarray data to reconstruct the dynamic activities of transcription factors and identify active sub-networks at different time points after gastrin treatment. physiology.org These systems-level analyses can provide a deeper understanding of how Gastrin I contributes to cellular processes like proliferation, differentiation, and apoptosis. physiology.org In the context of disease, such as diabetes, systems biology approaches are being used to understand the role of gastrin in β-cell regeneration in pancreatectomized rats. researchgate.net
Q & A
Q. How can ELISA protocols for Gastrin I Rat detection be optimized across diverse sample types (e.g., plasma, tissue culture media)?
Methodological Answer:
- Use competitive ELISA kits validated for cross-reactivity with Rat Gastrin I (100%) and avoid interference from structurally similar peptides like Cholecystokinin-26-33 (CCK-8, 100% cross-reactivity) .
- Pre-treat samples with protease inhibitors to prevent peptide degradation.
- Validate recovery rates (≥80%) by spiking known concentrations of synthetic Gastrin I into control matrices (e.g., serum) .
Q. What steps are critical for validating antibodies targeting this compound in immunohistochemistry (IHC)?
Methodological Answer:
Q. How should researchers establish reliable standard curves for this compound quantification?
Methodological Answer:
- Prepare serial dilutions of synthetic Gastrin I (e.g., 78.1–5000 pg/mL) in the same matrix as experimental samples to account for matrix effects .
- Use non-linear regression models (e.g., four-parameter logistic curve) for data fitting, and validate with intra- and inter-assay precision (<15% CV) .
Advanced Research Questions
Q. How can contradictory data in this compound receptor binding studies be resolved?
Methodological Answer:
- Verify receptor specificity using competitive antagonists (e.g., CCK-2 receptor blockers) and compare binding kinetics across cell lines (e.g., HEK-293 vs. gastric parietal cells) .
- Address cross-reactivity by testing structurally related peptides (e.g., Human Gastrin I: 30% cross-reactivity) in parallel assays .
- Employ orthogonal methods (e.g., surface plasmon resonance) to validate binding affinities .
Q. What experimental designs differentiate in vivo vs. in vitro effects of this compound on gastric acid secretion?
Methodological Answer:
- Use chronic infusion models in rats (e.g., osmotic pumps delivering [Leu¹⁵]-Gastrin-17) to mimic physiological secretion patterns, and compare with isolated gastric gland preparations .
- Measure downstream biomarkers (e.g., H+/K+-ATPase activity in vitro vs. pH changes in vivo) to isolate direct vs. systemic effects .
Q. How does this compound contribute to gastric cancer progression, and what models best study this relationship?
Methodological Answer:
- Utilize transgenic mouse models overexpressing Gastrin I to assess hypergastrinemia-induced tumorigenesis, paired with histopathological grading .
- Analyze co-expression of Gastrin I and CCK-2 receptors in human gastric cancer biopsies via multiplex IHC .
- Test therapeutic potential of gastrin receptor antagonists in xenograft models .
What frameworks ensure research questions on this compound address literature gaps while maintaining ethical rigor?
Methodological Answer:
- Conduct systematic reviews to identify understudied areas (e.g., Gastrin I’s role in mucosal repair vs. tumor promotion) .
- Prioritize in silico simulations (e.g., molecular docking studies) to reduce animal use, aligning with ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
